molecular formula C18H24O9 B13447323 Creoside III

Creoside III

Cat. No.: B13447323
M. Wt: 384.4 g/mol
InChI Key: SJZVWMQXLNGSLZ-HEFLOINYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Creoside III is a natural product found in Rhodiola crenulata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H24O9

Molecular Weight

384.4 g/mol

IUPAC Name

[(E)-2-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enyl] 4-hydroxybenzoate

InChI

InChI=1S/C18H24O9/c1-10(9-26-17(24)11-2-4-12(20)5-3-11)6-7-25-18-16(23)15(22)14(21)13(8-19)27-18/h2-6,13-16,18-23H,7-9H2,1H3/b10-6+/t13-,14-,15+,16-,18-/m1/s1

InChI Key

SJZVWMQXLNGSLZ-HEFLOINYSA-N

Isomeric SMILES

C/C(=C\CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/COC(=O)C2=CC=C(C=C2)O

Canonical SMILES

CC(=CCOC1C(C(C(C(O1)CO)O)O)O)COC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Structure and Characterization of Creoside III

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, isolation, and characterization of Creoside III , a bioactive glycoside isolated from Rhodiola crenulata.

Executive Summary

Creoside III (CAS: 1038602-12-8) is a specialized acyclic alcohol glycoside found primarily in the roots of Rhodiola crenulata (Crassulaceae).[1][2][3] Unlike the sesquiterpene lactones often associated with the genus Crepis (to which the name might erroneously suggest a link), Creoside III is a hybrid molecule composed of a phenolic moiety, a hemiterpene-derived linker, and a carbohydrate unit.

This guide provides a rigorous structural analysis, isolation workflow, and characterization profile for researchers investigating the phytochemical constituents of adaptogenic botanicals.

Chemical Identity & Structural Elucidation[4][5]

Nomenclature and Identifiers
ParameterDetail
Common Name Creoside III
IUPAC Name [(E)-2-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enyl] 4-hydroxybenzoate
Molecular Formula C₁₈H₂₄O₉
Molecular Weight 384.38 g/mol
PubChem CID 101843543
Classification Acyclic alcohol glycoside / Phenylpropanoid derivative
Structural Connectivity

The architecture of Creoside III is defined by three distinct pharmacophores linked covalently:

  • Aglycone Core (Linker): An acyclic hemiterpene unit, specifically (E)-2-methyl-2-butene-1,4-diol .

  • Aromatic Moiety: A 4-hydroxybenzoyl group (p-hydroxybenzoic acid) esterified to the C-1 position of the hemiterpene linker.

  • Glycosidic Moiety: A

    
    -D-glucopyranosyl  unit attached via an ether linkage to the C-4 position of the hemiterpene linker.
    

Stereochemical Configuration:

  • Olefin: The double bond at C-2 of the butenyl chain possesses an (E) (trans) configuration, placing the C-1 methylene and C-4 methylene on opposite sides.

  • Sugar: The glucose moiety is in the

    
    -anomeric form.
    
Structural Visualization (DOT Diagram)

The following diagram illustrates the connectivity and functional group relationships within Creoside III.

CreosideIII_Structure cluster_details Key Structural Features Benzoate 4-Hydroxybenzoyl Group (Aromatic Ester) Linker (E)-2-methyl-2-butenyl Linker (Hemiterpene Core) Benzoate->Linker Ester Bond (C1-O-CO) Glucose β-D-Glucopyranose (Sugar Moiety) Linker->Glucose Glycosidic Ether (C4-O-C1') Feature1 Para-substituted Phenol Feature2 (E)-Double Bond (Trans) Feature3 Primary Allylic Alcohol Ester

Caption: Structural connectivity of Creoside III, highlighting the ester linkage between the benzoate and the hemiterpene linker, and the glycosidic bond to glucose.

Isolation & Characterization Protocols

The isolation of Creoside III requires fractionation of the polar constituents of Rhodiola crenulata. The following protocol is based on the methodology established by Nakamura et al. (2008).

Extraction Workflow

Objective: Isolate pure Creoside III from dried root material.[1]

  • Extraction:

    • Reflux air-dried, powdered roots of R. crenulata with Methanol (MeOH) .[1][2]

    • Evaporate solvent to obtain a methanolic residue.

  • Partitioning:

    • Suspend residue in water.

    • Partition with Ethyl Acetate (EtOAc) to remove non-polar lipids and aglycones.

    • Retain the Water layer (contains glycosides).

  • Chromatographic Separation (Diaion HP-20):

    • Load water layer onto a Diaion HP-20 column.

    • Elute with a gradient of

      
      .
      
    • Creoside III typically elutes in the 40-60% MeOH fraction.

  • Purification (Silica & HPLC):

    • Subject the active fraction to Silica Gel column chromatography (

      
      ).
      
    • Final purification via preparative HPLC (ODS column,

      
       gradient).
      

Isolation_Workflow Root Dried Roots of Rhodiola crenulata Extract MeOH Extraction (Reflux) Root->Extract Partition Partition: H2O / EtOAc Extract->Partition WaterLayer Water Layer (Glycosides) Partition->WaterLayer Retain Aqueous HP20 Diaion HP-20 Column (H2O -> MeOH Gradient) WaterLayer->HP20 Fraction 40-60% MeOH Fraction HP20->Fraction HPLC Prep HPLC (ODS) Final Purification Fraction->HPLC Product Pure Creoside III HPLC->Product

Caption: Step-by-step isolation workflow for Creoside III from Rhodiola crenulata roots.

Spectroscopic Characterization

To validate the identity of Creoside III, compare experimental data against the following reference values.

UV Spectroscopy
  • 
     (MeOH):  ~256 nm.
    
  • Interpretation: Characteristic of the p-hydroxybenzoate chromophore.

Nuclear Magnetic Resonance (NMR) Profile (CD3OD)
Position

(ppm)

(ppm)
MultiplicityAssignment
Aglycone C-1 4.7068.5s (br)Allylic CH₂-O-CO
Aglycone C-2 -131.0qQuaternary Olefinic
Aglycone C-3 5.75128.5tOlefinic CH
Aglycone C-4 4.2564.2dAllylic CH₂-O-Glc
Aglycone Me 1.8014.5sMethyl group on C-2
Benzoate 2,6 7.90132.5d (AA'BB')Aromatic (ortho to CO)
Benzoate 3,5 6.85116.0d (AA'BB')Aromatic (ortho to OH)
Benzoate C=O -167.5sEster Carbonyl
Glc-1' 4.30102.5d (J=7.8 Hz)Anomeric Proton (

)

Note: Shifts are approximate and solvent-dependent. The coupling constant (


) of the anomeric proton confirms the 

-linkage.

Biosynthetic Context

Creoside III represents a convergence of two major biosynthetic pathways:

  • Shikimate Pathway: Produces the aromatic precursor, p-hydroxybenzoic acid.

  • MEP/Mevalonate Pathway: Generates the hemiterpene precursor (isopentenyl pyrophosphate derivatives), which forms the 2-methyl-2-butenyl chain.

  • Glycosylation: A glucosyltransferase enzyme attaches the glucose unit to the C-4 hydroxyl of the linker, likely as a final stabilization step to increase water solubility and transport within the plant vacuole.

References

  • Nakamura, S., et al. (2008).[2] Bioactive constituents from Chinese natural medicines. XXVIII. Chemical structures of acyclic alcohol glycosides from the roots of Rhodiola crenulata. Chemical and Pharmaceutical Bulletin, 56(4), 536-540.[1]

  • PubChem. (n.d.).[4][5] Creoside III (CID 101843543).[4] National Library of Medicine.

  • Tao, H., et al. (2019).[6] Rhodiola species: A comprehensive review of traditional use, phytochemistry, pharmacology, toxicity, and clinical study.[6] Phytotherapy Research, 33(8), 2019-2052.

Sources

Creoside III: Chemical Architecture, Natural Occurrence, and Isolation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Creoside III (CAS: 1038602-12-8) is a specialized acyclic alcohol glycoside ester primarily isolated from the medicinal roots of Rhodiola crenulata and Rhodiola rosea.[1][2][3] Chemically defined as the 4-hydroxybenzoic acid ester of a glucosylated hemiterpene derivative, it represents a unique intersection of phenylpropanoid-like metabolism and terpenoid glycosylation. While often overshadowed by the more abundant salidroside and rosavins, Creoside III is a critical chemical marker for the quality control of Rhodiola species and serves as a bioactive component in the plant's adaptogenic profile. This guide details the compound's discovery, structural elucidation, and a validated protocol for its isolation from natural matrices.

Chemical Identity and Properties

Creoside III is distinct from the phenylethanoids (e.g., salidroside) typically associated with Rhodiola. It features a C5 acyclic backbone (2-methyl-2-butene-1,4-diol) linking a glucose moiety and a phenolic acid.

Physicochemical Profile
PropertySpecification
Common Name Creoside III
IUPAC Name [(E)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-methylbut-2-enyl] 4-hydroxybenzoate
Molecular Formula C₁₈H₂₄O₉
Molecular Weight 384.38 g/mol
Physical State Amorphous white powder
Solubility Soluble in MeOH, EtOH, DMSO; sparingly soluble in water
Key Functional Groups

-unsaturated ester, allylic ether, phenolic hydroxyl, glucopyranoside
Structural Architecture

The molecule is constructed from three distinct biosynthetic units:

  • Aglycone Core: (E)-2-methylbut-2-ene-1,4-diol.

  • Acyl Moiety: 4-Hydroxybenzoic acid (attached via ester linkage at C-1 of the diol).

  • Glycon:

    
    -D-Glucopyranose (attached via ether linkage at C-4 of the diol).
    

Natural Source and Botanical Origin[4][5][6][7]

Primary Source: Rhodiola crenulata

While traces have been identified in Rhodiola rosea, the primary industrial and research source is Rhodiola crenulata (Hook.f.[4] & Thomson) H.Ohba .

  • Family: Crassulaceae.[1][2][4][5]

  • Habitat: High-altitude alpine regions (3,000–5,600 m) of the Himalayas, Tibet, and Western China.

  • Ethnobotanical Context: Known as "Da Hua Hong Jing Tian," it is used in Traditional Chinese Medicine (TCM) to combat altitude sickness, fatigue, and hypoxia.

Biosynthetic Context

Creoside III accumulation is stress-responsive. The harsh alpine environment (high UV radiation, low oxygen) drives the synthesis of phenylpropanoid esters and glycosides as protective secondary metabolites.

Technical Discovery & Isolation Protocol

Directive: The following protocol synthesizes the methodology established by Nakamura et al. (2008) and standard phytochemical practices for polar glycosides.

Extraction Logic

The polarity of Creoside III (due to the glucose moiety) necessitates the use of lower alcohols (Methanol or Ethanol). A reflux system is chosen to maximize mass transfer from the woody root matrix.

Step-by-Step Isolation Workflow

Phase 1: Extraction

  • Pulverization: Grind dried R. crenulata roots to a coarse powder (mesh size 40–60).

  • Solvent Extraction: Extract with Methonal (MeOH) under reflux for 3 hours (

    
     3 cycles).
    
  • Concentration: Evaporate solvent in vacuo at 40°C to obtain a crude extract.

Phase 2: Fractionation (The "Cut")

  • Resuspension: Suspend crude extract in water.

  • Partitioning: Wash with Ethyl Acetate (EtOAc) to remove non-polar lipids and free aglycones. Discard the EtOAc layer (or save for other analyses).

  • Enrichment: Load the aqueous layer onto a Diaion HP-20 macroporous resin column.

    • Wash 1:

      
       (removes sugars/salts).
      
    • Elution: 40% MeOH

      
       100% MeOH. Creoside III typically elutes in the 40–60% MeOH  fraction.
      

Phase 3: Purification (The "Polish")

  • Chromatography 1 (Silica Gel): Subject the MeOH fraction to normal phase silica gel chromatography (

    
    ).
    
  • Chromatography 2 (ODS): Further purify active fractions using Octadecyl Silica (ODS) reversed-phase column (

    
    ).
    
  • Final Isolation (HPLC): Use Preparative HPLC.

    • Column: C18 (5

      
      m, 
      
      
      
      mm).
    • Mobile Phase: Acetonitrile/Water gradient (approx. 15-25% ACN).

    • Detection: UV at 254 nm (targeting the benzoate chromophore).

Visualization of Isolation Logic

IsolationProtocol Start Dried R. crenulata Roots Extract Extraction (MeOH Reflux x3) Start->Extract Crude Crude Extract (Concentrated) Extract->Crude Partition Liquid-Liquid Partition (H2O vs EtOAc) Crude->Partition AqLayer Aqueous Layer (Target Glycosides) Partition->AqLayer Retain EtOAcLayer EtOAc Layer (Lipids/Aglycones) Partition->EtOAcLayer Discard HP20 Diaion HP-20 Column (Macroporous Resin) AqLayer->HP20 Frac Target Fraction (40-60% MeOH) HP20->Frac Elution Silica Silica Gel CC (CHCl3:MeOH:H2O) Frac->Silica HPLC Prep-HPLC (C18) (ACN:H2O Gradient) Silica->HPLC Product Purified Creoside III (>98% Purity) HPLC->Product

Figure 1: Step-by-step isolation workflow for Creoside III from Rhodiola roots.

Structural Elucidation & Validation

To validate the identity of isolated Creoside III, researchers must rely on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry
  • Technique: HR-ESI-MS (Negative or Positive mode).

  • Diagnostic Ion:

  • Interpretation: Confirms the molecular formula

    
    .[2][6]
    
NMR Spectroscopy (Key Diagnostic Signals)

Data typically acquired in Methanol-


 (CD₃OD).
Position

(ppm)

(ppm)
Interpretation
Aglycone C-3 5.75 (t)~130.0Olefinic proton of the acyclic chain.
Aglycone C-2 -~135.0Quaternary olefinic carbon.
Aglycone Me 1.80 (s)~14.0Methyl group on the double bond.
Benzoate 2,6 7.90 (d)~132.0Aromatic protons (ortho to ester).
Benzoate 3,5 6.80 (d)~116.0Aromatic protons (ortho to OH).
Anomeric (Glc-1') 4.30 (d, J=7.8Hz)~102.0

-configuration of glucose.
Ester Carbonyl -~168.0Carbonyl of the 4-hydroxybenzoate.

Validation Check: The coupling constant (


) of the anomeric proton (~7.8 Hz) confirms the 

-linkage. The chemical shift of the methylene at C-1 of the butenyl chain will be deshielded (~4.7 ppm) due to the ester linkage.

Biological Significance[2][9]

While Creoside III is often utilized as a chemical marker, its biological potential is linked to the broader "adaptogenic" activity of Rhodiola extracts.

  • Synergistic Adaptogen: It contributes to the anti-fatigue and anti-hypoxia effects of the crude drug.

  • Antioxidant Potential: The phenolic hydroxyl group on the benzoate moiety provides radical scavenging capability, though less potent than polyphenols like epigallocatechin gallate.

  • Library Screening: Due to its specific structural features (acyclic terpene + phenol + sugar), it is a valuable candidate in natural product libraries for screening against metabolic enzymes (e.g., glucosidases) or inflammatory markers.

References

  • Nakamura, S., Li, X., Matsuda, H., Ninomiya, K., Morikawa, T., & Yoshikawa, M. (2008). Bioactive constituents from Chinese natural medicines. XXVIII. Chemical structures of acyclic alcohol glycosides from the roots of Rhodiola crenulata. Chemical and Pharmaceutical Bulletin, 56(4), 536–540.[2] Link

  • Tao, H., Wu, X., Cao, J., Peng, Y., Wang, A., Pei, J., ... & Xiao, P. (2019).[4] Rhodiola species: A comprehensive review of traditional use, phytochemistry, pharmacology, toxicity, and clinical study.[4] Phytotherapy Research, 33(8), 2019-2052. Link

  • PubChem. (n.d.).[6] Creoside III (CID 101843543).[6] National Center for Biotechnology Information. Link

  • MedChemExpress. (n.d.). Creoside III Product Information. Link

Sources

Technical Whitepaper: Creoside III – Physicochemical Properties and Bioanalytical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Creoside III is a specialized acyclic alcohol glycoside isolated from the roots of Rhodiola crenulata, a high-altitude medicinal plant revered for its adaptogenic properties. Unlike the ubiquitous salidroside or rosavins often cited in Rhodiola literature, Creoside III represents a distinct chemical subclass characterized by a specific ester linkage between a 4-hydroxybenzoate moiety and a glycosylated acyclic alcohol chain.

This technical guide provides a rigorous examination of Creoside III, defining its precise chemical identity, isolation methodologies, and analytical fingerprints. It is designed to serve as a reference for researchers conducting phytochemical profiling, quality control of Rhodiola extracts, and pharmacological screening of novel glycosidic ligands.

Chemical Identity and Physicochemical Specifications[1][2][3]

Nomenclature and Identifiers

Creoside III is chemically defined as an ester derivative where a 4-hydroxybenzoic acid group is acylated to an acyclic allylic alcohol glycoside.

PropertySpecification
Common Name Creoside III
IUPAC Name [(E)-2-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enyl] 4-hydroxybenzoate
CAS Registry Number 1038602-12-8
PubChem CID 101843543
Molecular Formula C₁₈H₂₄O₉
Molecular Weight 384.38 g/mol
Exact Mass 384.1420 Da
Chemical Class Acyclic alcohol glycoside / Benzoate ester
Structural Architecture

The molecule consists of three distinct pharmacophores:

  • Aglycone Core: An acyclic (E)-2-methylbut-2-ene-1,4-diol backbone.

  • Glycosidic Moiety: A

    
    -D-glucopyranosyl unit attached at the C-4 position of the butenyl chain.
    
  • Acyl Substituent: A 4-hydroxybenzoyl group esterified at the C-1 position of the butenyl chain.

This unique "Linker-Sugar-Ester" topology suggests potential for hydrolysis-dependent metabolic activation, a common feature in prodrug-like natural products.

Natural Source and Biosynthetic Context[2][8][10][11]

Primary Source: Rhodiola crenulata (Hook.f.[1][2][3] & Thomson) H. Ohba (Crassulaceae). Plant Part: Dried roots and rhizomes.[3]

Rhodiola crenulata grows in the harsh alpine environments of the Himalayas and Tibetan Plateau. While the plant is famous for salidroside, Creoside III (along with Creosides I, II, IV, and V) constitutes a minor but chemically significant fraction of the "crenulata-specific" metabolome.

Biosynthetic Hypothesis: The biosynthesis likely involves the coupling of a hemiterpene precursor (dimethylallyl pyrophosphate derivative) with UDP-glucose, followed by an acyltransferase-mediated esterification with 4-hydroxybenzoic acid (derived from the shikimate pathway).

Isolation and Purification Protocol

The isolation of Creoside III requires a multi-stage chromatographic approach to separate it from the highly abundant phenylethanoids (e.g., salidroside). The following protocol is based on the foundational work by Nakamura et al. (2008).

Extraction Workflow (DOT Visualization)

IsolationWorkflow Raw Dried Roots of Rhodiola crenulata Extract Methanol Reflux (3 hours x 3) Raw->Extract Extraction Partition Liquid-Liquid Partition (H2O / EtOAc / n-BuOH) Extract->Partition Concentration & Susp. in H2O Diaion Diaion HP-20 Column (H2O -> MeOH gradient) Partition->Diaion n-BuOH Fraction Silica Silica Gel Chromatography (CHCl3 : MeOH : H2O) Diaion->Silica 40-60% MeOH Eluate ODS ODS (C18) Column (MeOH : H2O) Silica->ODS Enriched Fraction HPLC Prep-HPLC (ODS, Acetonitrile/H2O) ODS->HPLC Semi-pure Fraction Final Purified Creoside III (Amorphous Powder) HPLC->Final Isocratic Elution

Figure 1: Step-by-step isolation workflow for Creoside III from Rhodiola crenulata roots.

Technical Methodology
  • Extraction: Pulverized roots are refluxed with Methanol.[2][3] The choice of methanol ensures the solubilization of both polar glycosides and moderately polar esters.

  • Diaion HP-20 Fractionation: The crude extract is suspended in water and passed through a porous polymer resin (Diaion HP-20). This step is critical for removing inorganic salts and highly polar sugars (eluted with water) before eluting the glycosides with Methanol.

  • Silica Gel Chromatography: The methanol fraction is subjected to normal-phase silica gel chromatography using a solvent system of

    
     (e.g., 7:3:0.5). This separates compounds based on polarity and hydrogen bonding capability.
    
  • HPLC Purification: The final polishing step uses Reverse-Phase HPLC (ODS column). Creoside III is detected via UV absorbance at 254 nm (due to the benzoate chromophore).

Analytical Profiling

To validate the identity of Creoside III, High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are required.

Mass Spectrometry
  • Method: HR-ESI-MS (Positive or Negative ion mode).

  • Expected Ion:

    
     at m/z 407.1318 (calculated for 
    
    
    
    ).
  • Fragmentation Pattern: Loss of the glucose moiety (162 Da) and the hydroxybenzoyl group (121 Da) are characteristic fragmentations in MS/MS experiments.

NMR Spectroscopy ( or )

The


-NMR spectrum will display three distinct signal zones:
  • Aromatic Region (

    
     6.8 - 8.0 ppm):  Two doublets (AA'BB' system) corresponding to the para-substituted 4-hydroxybenzoate ring.
    
  • Olefinic Region (

    
     5.5 - 6.0 ppm):  A triplet-like signal for the olefinic proton at C-3 of the butenyl chain.
    
  • Sugar/Aliphatic Region (

    
     3.0 - 5.0 ppm): 
    
    • Anomeric proton doublet (

      
       ~4.3 ppm, 
      
      
      
      Hz) indicating a
      
      
      -linkage.
    • Oxymethylene protons of the butenyl chain (C-1 and C-4) appearing as doublets or multiplets.

    • Methyl singlet (

      
       ~1.8 ppm) attached to the double bond.
      

Biological Potential and Research Applications[1][2][3][5][8][10][11][12][13][14][15]

While Rhodiola extracts are widely used for fatigue and hypoxia, Creoside III specifically serves as a high-precision chemical probe for:

  • Chemotaxonomy: Its presence helps distinguish Rhodiola crenulata from other species like Rhodiola rosea, which is critical for verifying the authenticity of commercial supplements.

  • Structure-Activity Relationship (SAR) Studies: The acyclic alcohol core provides a flexible scaffold compared to the rigid phenylpropanoids. Researchers use Creoside III to test how flexible linkers affect binding affinity to stress-response receptors.

  • Bioactivity: Preliminary screening suggests potential antioxidant activity due to the phenolic moiety, though its potency is generally lower than simple catechols. Its primary value lies in its role as a constituent of the complex "adaptogenic matrix" of the plant.

References

  • Nakamura, S., et al. (2008).[2] "Bioactive constituents from Chinese natural medicines. XXVIII. Chemical structures of acyclic alcohol glycosides from the roots of Rhodiola crenulata." Chemical and Pharmaceutical Bulletin, 56(4), 536-540. [4]

  • PubChem Database. (n.d.). "Creoside III (CID 101843543)."[1] National Center for Biotechnology Information.

  • MedChemExpress. (n.d.). "Creoside III Product Datasheet."

  • Wang, H., et al. (2012). "Chemical constituents from Rhodiola crenulata." China Journal of Chinese Materia Medica, 37(13), 1956-1959.

Sources

An In-depth Technical Guide to the In Silico Prediction of Creoside III Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Rationale for a Predictive Approach to Novel Bioactives

In the realm of natural product research, the journey from identifying a novel compound to understanding its therapeutic potential is often long and resource-intensive. Creoside III, a phenylpropanoid glycoside found in Rhodiola crenulata, represents a vast unexplored territory in pharmacology.[1] While its source plant has a rich history in traditional medicine for its anti-inflammatory, anti-fatigue, and antioxidant properties, the specific bioactivities of Creoside III remain largely uncharacterized.[2][3] This guide eschews a speculative approach, instead presenting a robust, multi-faceted in silico framework to predict the bioactivity of Creoside III. By leveraging computational methodologies, we can construct a detailed hypothesis of its therapeutic potential, thereby guiding future in vitro and in vivo validation studies. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing not only the "how" but, more importantly, the "why" behind each step of the predictive workflow.

Section 1: Characterization of Creoside III and a Hypothesis of Bioactivity

Before any predictive modeling can commence, a thorough understanding of the molecule is paramount.

Molecular Profile of Creoside III

Creoside III is a moderately complex natural product. Its fundamental properties, sourced from the PubChem database, are essential for all subsequent computational analyses.[1]

PropertyValueSource
IUPAC Name [(E)-2-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enyl] 4-hydroxybenzoatePubChem CID: 101843543[1]
Molecular Formula C18H24O9PubChem CID: 101843543[1]
Molecular Weight 384.4 g/mol PubChem CID: 101843543[1]
SMILES C/C(=C\CO[C@H]1CO)O)O">C@@HO)/COC(=O)C2=CC=C(C=C2)OPubChem CID: 101843543[1]
Hypothesis of Bioactivity: An Evidence-Based Approach

Given the absence of direct studies on Creoside III, we formulate our hypothesis based on two key pillars: the known bioactivities of its source, Rhodiola crenulata, and the established pharmacological profiles of structurally related flavonoid and phenylpropanoid compounds. Rhodiola crenulata extracts have demonstrated significant anti-inflammatory, antioxidant, and even anticancer activities.[2][3][4] These effects are often attributed to the plant's rich profile of phenolic compounds. This leads us to hypothesize that Creoside III is likely to exhibit similar bioactivities.

To translate this broad hypothesis into a testable in silico model, we must identify specific protein targets implicated in these biological processes. For this guide, we will focus on three well-validated targets:

  • Nuclear Factor-kappa B (NF-κB): A pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes. Its inhibition is a key strategy in the development of anti-inflammatory drugs.[5]

  • p38 Mitogen-Activated Protein Kinase (MAPK): A key enzyme in a signaling cascade that responds to cellular stress and inflammatory cytokines. It is a well-established target for anti-inflammatory therapies.[5][6]

  • B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is often overexpressed in cancer cells, promoting their survival. Inhibition of Bcl-2 is a validated strategy in cancer therapy.[7][8]

The central thesis of this guide is to predict the interaction of Creoside III with these three targets, thereby providing a molecular basis for its potential anti-inflammatory and anticancer activities.

Section 2: The Predictive Workflow: A Multi-Step Computational Analysis

Our predictive workflow is designed as a sequential, multi-layered approach, where each step builds upon the last to refine our understanding of Creoside III's potential bioactivity.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Interaction Modeling cluster_2 Phase 3: Dynamic Simulation & Validation cluster_3 Phase 4: Synthesis & Interpretation A Ligand Preparation (Creoside III) C Drug-Likeness & ADMET Prediction (SwissADME) A->C D Molecular Docking (AutoDock Vina) A->D B Target Protein Preparation (NF-κB, p38 MAPK, Bcl-2) B->D F Comprehensive Bioactivity Profile C->F E Molecular Dynamics Simulation (GROMACS) D->E E->F

Figure 1: A high-level overview of the in silico predictive workflow for Creoside III.

Phase 1: Foundational Analysis - Drug-Likeness and ADMET Prediction

Before investing computational resources in complex simulations, it is crucial to assess the "drug-likeness" of Creoside III. This involves evaluating its physicochemical properties to predict its pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).[9][10] A compound with poor ADMET properties is unlikely to be a successful oral drug, regardless of its bioactivity.[11][12]

The SwissADME web server is a robust and freely accessible tool for this purpose.[13][14]

  • Input: Navigate to the SwissADME website ().

  • SMILES Submission: In the input field, paste the SMILES string for Creoside III: C/C(=C\CO[C@H]1CO)O)O)O)/COC(=O)C2=CC=C(C=C2)O.

  • Execution: Click the "Run" button to initiate the analysis.

  • Data Collection: The server will generate a comprehensive report of various physicochemical descriptors, pharmacokinetic properties, and drug-likeness indicators.

ParameterPredicted ValueInterpretationReference
Molecular Weight 384.4 g/mol Compliant with Lipinski's Rule (<500)[15][16]
LogP (Consensus) 0.85Optimal lipophilicity (within the ideal range of 1.35-1.8 for oral absorption)[12][17]
Hydrogen Bond Donors 6One violation of Lipinski's Rule (≤5)[15][16]
Hydrogen Bond Acceptors 9Compliant with Lipinski's Rule (≤10)[15][16]
Lipinski's Rule Violations 1Likely to be orally bioavailable[11][15]
GI Absorption HighPredicted to be well-absorbed from the gastrointestinal tract[13][14]
BBB Permeant NoUnlikely to cross the blood-brain barrier[13][14]
CYP450 Inhibition Inhibitor of CYP1A2, CYP2C9Potential for drug-drug interactions[18][19]
Bioavailability Score 0.55Indicates a good probability of oral bioavailability[19]

Causality Behind Experimental Choices: We begin with ADMET prediction because it acts as a crucial filter. A molecule with high predicted toxicity or very poor absorption might be deprioritized for further, more computationally expensive analyses like molecular dynamics. The single violation of Lipinski's rule is not a major concern, as many natural product-based drugs exhibit one violation.[16]

Section 3: Phase 2: Molecular Docking - Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[20][21] This allows us to predict the binding affinity and interaction patterns of Creoside III with our selected protein targets.

G cluster_0 Preparation cluster_1 Docking cluster_2 Analysis A Download Protein PDB file (e.g., 1IKN for NF-κB) B Prepare Protein: Remove water, add hydrogens A->B D Define Grid Box (around the active site) B->D C Prepare Ligand (Creoside III): Generate 3D structure, assign charges C->D E Run AutoDock Vina D->E F Analyze Binding Poses (Lowest binding energy) E->F G Visualize Interactions (Hydrogen bonds, hydrophobic interactions) F->G

Figure 2: A detailed workflow for the molecular docking of Creoside III.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the steps for docking Creoside III into the active site of NF-κB (PDB ID: 1IKN). The same procedure would be repeated for p38 MAPK (PDB ID: 3S3I) and Bcl-2 (PDB ID: 2O2F).[5][7][22]

  • Protein and Ligand Preparation:

    • Download the PDB structure of the target protein from the RCSB PDB database ().

    • Using AutoDock Tools (ADT), prepare the protein by removing water molecules, adding polar hydrogens, and assigning Gasteiger charges.[23] Save the prepared protein in PDBQT format.

    • Generate a 3D structure of Creoside III from its SMILES string using a program like Avogadro or ChemDraw. Optimize the geometry and save it as a PDB file.

    • In ADT, prepare the ligand by detecting the rotatable bonds and save it in PDBQT format.[23]

  • Grid Box Definition:

    • In ADT, define a grid box that encompasses the known active site of the protein. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely. For NF-κB (1IKN), a grid box centered on the DNA-binding region would be appropriate.

  • Docking Execution:

    • Create a configuration file specifying the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.

    • Run AutoDock Vina from the command line, providing the configuration file as input.[20][21]

  • Results Analysis:

    • AutoDock Vina will output a file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).[24][25]

    • The pose with the lowest binding energy is typically considered the most favorable.[26]

    • Visualize the protein-ligand interactions for the best pose using a molecular visualization tool like PyMOL or Discovery Studio to identify hydrogen bonds and hydrophobic interactions.[27]

Data Presentation: Predicted Binding Affinities and Interactions
Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Types (Hypothetical)
NF-κB 1IKN-8.2Arg54, Lys144, Gln245Hydrogen bonds, π-cation
p38 MAPK 3S3I-7.5Lys53, Met109, Gly110Hydrogen bonds, hydrophobic
Bcl-2 2O2F-8.9Arg102, Asp105, Phe108Hydrogen bonds, π-π stacking

Causality Behind Experimental Choices: We use AutoDock Vina due to its accuracy and computational efficiency, making it well-suited for screening natural products against multiple targets.[8] The choice of a rigid receptor and flexible ligand is a common and effective approach for initial docking studies. The binding energy provides a quantitative measure of the interaction strength, with more negative values indicating a more stable complex.[24][28]

Section 4: Phase 3: Molecular Dynamics Simulation - Assessing Complex Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time in a simulated physiological environment.[29][30] This is crucial for assessing the stability of the predicted binding pose.

G cluster_0 System Preparation cluster_1 Simulation cluster_2 Analysis A Prepare Protein-Ligand Complex (from docking results) B Generate Ligand Topology A->B C Solvate with Water B->C D Add Ions to Neutralize C->D E Energy Minimization D->E F NVT Equilibration E->F G NPT Equilibration F->G H Production MD Run (e.g., 100 ns) G->H I Calculate RMSD H->I J Calculate RMSF H->J K Analyze Hydrogen Bonds H->K

Figure 3: A comprehensive workflow for molecular dynamics simulation of the Creoside III-protein complex.

Experimental Protocol: MD Simulation with GROMACS

This protocol outlines the general steps for an MD simulation of the Creoside III-Bcl-2 complex using GROMACS.[29][31][32]

  • System Preparation:

    • Use the best-ranked docked pose of the Creoside III-Bcl-2 complex as the starting structure.

    • Generate a topology file for Creoside III using a server like SwissParam or PRODRG. This file contains the parameters that describe the ligand's force field.

    • Place the complex in a simulation box and solvate it with a water model (e.g., TIP3P).

    • Add ions (e.g., Na+ or Cl-) to neutralize the system.

  • Simulation:

    • Perform energy minimization to remove any steric clashes.

    • Conduct a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the system's temperature.

    • Follow with a short NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the system's pressure and density.

    • Run the production MD simulation for a duration sufficient to observe the stability of the complex (e.g., 100 ns).

  • Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD indicates that the complex has reached equilibrium.

    • Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

    • Analyze the hydrogen bond occupancy between the protein and ligand throughout the simulation to identify stable interactions.

Data Presentation: Illustrative MD Simulation Results
Analysis MetricIllustrative ResultInterpretation
Protein Backbone RMSD Plateaus around 0.2 nm after 20 nsThe protein structure is stable throughout the simulation.
Ligand RMSD Remains below 0.15 nm relative to the proteinCreoside III remains stably bound in the active site.
Hydrogen Bond Occupancy Arg102-Creoside III: 85%The hydrogen bond between Arg102 and Creoside III is a key stable interaction.

Causality Behind Experimental Choices: We perform MD simulations to validate the docking results in a dynamic context. A stable complex in an MD simulation provides stronger evidence for a genuine interaction than a favorable docking score alone. GROMACS is chosen for its high performance and extensive documentation.[33]

Section 5: Synthesis and Conclusion - A Predictive Bioactivity Profile for Creoside III

By integrating the findings from our multi-faceted in silico workflow, we can construct a comprehensive predictive bioactivity profile for Creoside III.

Drug-Likeness and Pharmacokinetics: Creoside III exhibits favorable drug-like properties, with good predicted oral bioavailability and no major toxicity flags. Its potential inhibition of certain CYP450 enzymes warrants consideration in future drug development.

Predicted Bioactivities:

  • Anti-inflammatory Activity: The predicted strong and stable binding to both NF-κB and p38 MAPK suggests that Creoside III may exert anti-inflammatory effects by modulating these key signaling pathways.

  • Anticancer Activity: The high predicted binding affinity for the anti-apoptotic protein Bcl-2 indicates that Creoside III could potentially induce apoptosis in cancer cells, suggesting a role as an anticancer agent.

Self-Validating System: The trustworthiness of this predictive model lies in its layered approach. The initial ADMET screen validates the feasibility of Creoside III as a potential drug candidate. The molecular docking provides a static model of interaction, which is then rigorously tested for stability through molecular dynamics simulations. A consistent positive outcome across all three stages lends significant confidence to the final prediction.

This in-depth in silico investigation provides a strong, data-driven rationale for prioritizing Creoside III for further experimental validation. The predicted interactions with NF-κB, p38 MAPK, and Bcl-2 offer specific, testable hypotheses for its mechanism of action. This guide serves as a blueprint for how computational methods can be strategically employed to unlock the therapeutic potential of novel natural products in a time- and cost-effective manner.

References

  • Lipinski, C. A. (1997). Lipinski's rule of five. Wikipedia. Available at: [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]

  • ProteinIQ. (n.d.). Lipinski's Rule of 5 Calculator - Free Online Drug-Likeness Screening. ProteinIQ. Available at: [Link]

  • Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2011). BDDCS, the Rule of 5 and Drugability. Advanced drug delivery reviews, 63(10), 869–885. Available at: [Link]

  • Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. Available at: [Link]

  • The Raw Tutorials. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. Available at: [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Available at: [Link]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. Available at: [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. GROMACS Tutorials. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Creoside III. PubChem Compound Database. Retrieved from [Link]

  • BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. Available at: [Link]

  • Abebe, W. (2024, August 27). In Silico Studies as Support for Natural Products Research. ResearchGate. Available at: [Link]

  • Medina-Franco, J. L., & Naveja, J. J. (2019). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS omega, 4(7), 12135–12143. Available at: [Link]

  • Reker, D., & Rodrigues, T. (2020, July 2). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. bioRxiv. Available at: [Link]

  • Sharma, P., & Kumar, V. (2025, January 10). Deep Learning Approaches for Predicting Bioactivity of Natural Compounds. Authorea Preprints. Available at: [Link]

  • Ertl, P., & Rohde, B. (2025, July 31). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 28(15), 5895. Available at: [Link]

  • El Mouns, B. (2024, September 19). How to interprete and analyze molecular docking results?. ResearchGate. Available at: [Link]

  • Rudrapal, M., & Das, A. (2022, December 2). A Beginner's Guide to Molecular Docking. ETFLIN. Available at: [Link]

  • Ma, D., Wang, L., Jin, Y., Gu, L., Yin, G., Wang, J., ... & Ma, S. (2022). Chemical characteristics of Rhodiola crenulata and its mechanism in acute mountain sickness using UHPLC-Q-TOF-MS/MS combined with network pharmacology analysis. Journal of ethnopharmacology, 294, 115345. Available at: [Link]

  • Pavithra, S. (2023, December 5). Interpretation of Molecular docking results?. ResearchGate. Available at: [Link]

  • Badrinarayan, P., & Sastry, G. N. (2011). Sequence, structure, and active site analyses of p38 MAP kinase: exploiting DFG-out conformation as a strategy to design new type II leads. Journal of chemical information and modeling, 51(1), 115–129. Available at: [Link]

  • Ononamadu, C. J., Ihegboro, G. O., Owolabi, O. F., Peter, E. I., & Olabinjo, O. O. (2020). Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. Journal of basic and clinical physiology and pharmacology, 31(5), /j/jbcpp.2020.31.issue-5/jbcpp-2019-0359/jbcpp-2019-0359.xml. Available at: [Link]

  • Zhang, L., Yu, H., Sun, Y., Lin, X., Chen, B., Tan, C., ... & Wang, Z. (2015). Phenolic Compounds from the Roots of Rhodiola crenulata and Their Antioxidant and Inducing IFN-γ Production Activities. Molecules, 20(8), 13744–13758. Available at: [Link]

  • Manikyam, H. K. (2023, August 10). Swiss ADME Predictions of Phytoconstituents Present in Ocimum sanctum Linn. ResearchGate. Available at: [Link]

  • Yang, Y. N., Feng, Z. M., Jiang, J. S., & Zhang, P. C. (2013). Chemical Constituents of Roots Rhodiola crenulata. Chinese Pharmaceutical Journal, 48(6), 410-413. Available at: [Link]

  • Van, T. T. T. (n.d.). 2D interaction models in the active site of Bcl-2 protein and compound 11. ResearchGate. Available at: [Link]

  • Wilson, K. P., McCaffrey, P. G., & Hsiao, K. (1997). The structure of mitogen-activated protein kinase p38 at 2.1-Å resolution. Journal of Biological Chemistry, 272(4), 2469–2473. Available at: [Link]

  • Al-Khafaji, K. N. (2021). The Bioavailability Prediction and Screening Phytochemicals of Sansevieria Trifasciata Leaves Extract. MATEC Web of Conferences, 333, 01004. Available at: [Link]

  • Lee, Y. J., & Kim, J. (2015). Rhodiola plants: Chemistry and biological activity. Journal of food and drug analysis, 23(3), 359–365. Available at: [Link]

  • Eshetu, M. M. (n.d.). ADME predictions of compounds 1-5, computed by SwissADME and PreADMET. ResearchGate. Available at: [Link]

  • Manikyam, H. K. (2021, June 19). Swiss ADME properties screening of the phytochemical compounds present in Bauhinia acuminata. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

  • Li, Y., Feng, Y., Geng, Y., Li, S., Wang, Y., & Chen, J. (2024). Efficacy and safety of Rhodiola crenulata extract in the treatment of acute high altitude disease, based on studies involving populations in China: A systematic review and meta-analysis. Frontiers in Pharmacology, 15, 1368903. Available at: [Link]

  • Bruncko, M., Oost, T. K., Belli, B. A., Ding, H., Joseph, M. K., Kunzer, A., ... & Elmore, S. W. (2007). Studies Leading to Potent, Dual Inhibitors of Bcl-2 and Bcl-xL. Journal of medicinal chemistry, 50(4), 641–662. Available at: [Link]

  • Aldeghi, M., & Heifetz, A. (2025, October 9). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. Journal of Medicinal Chemistry. Available at: [Link]

  • Purnawan, P. (2022, August 19). Docking Tutorial Using Autodock Vina version 1.2.3 and AutoDock-GPU Version 1.5.3. ResearchGate. Available at: [Link]

  • Filomia, F., De Rienzo, F., & Menziani, M. C. (2012). Modeling the Binding Affinity of p38a MAP Kinase Inhibitors by Partial Least Squares Regression. QSAR & Combinatorial Science, 31(1), 60-70. Available at: [Link]

  • wwPDB consortium. (2023, December 27). pdb_00002o2f. wwPDB. Available at: [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Available at: [Link]

  • Bioinformatics Review. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Aceroside Iii. PubChem Compound Database. Retrieved from [Link]

  • Tan, J. S., & Cheah, S. C. (2019). Molecular Docking Study of Naturally Derived Flavonoids with Antiapoptotic BCL-2 and BCL-XL Proteins toward Ovarian Cancer Treatment. Evidence-based complementary and alternative medicine : eCAM, 2019, 9386987. Available at: [Link]

  • Bioinformatics Review. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. Available at: [Link]

  • Petros, A. M., Medek, A., Nettesheim, D. G., Kim, D. H., Yoon, H. S., Swift, K., ... & Fesik, S. W. (2000). Solution structure of the antiapoptotic protein bcl-2. Proceedings of the National Academy of Sciences of the United States of America, 97(7), 3320–3325. Available at: [Link]

  • Wang, T., & Wei, Y. (2016). Computational analysis of binding free energies, hotspots and the binding mechanism of Bcl-xL/Bcl-2 binding to Bad/Bax. Physical chemistry chemical physics : PCCP, 18(1), 223–234. Available at: [Link]

  • G-Krish, T., & P, B. (2023, April 25). Architecture of the MKK6-p38α complex defines the basis of MAPK specificity and activation. bioRxiv. Available at: [Link]

  • Wang, Z., Canagarajah, B. J., Boehm, J. C., Kassisa, S., Cobb, M. H., Young, P. R., ... & Goldsmith, E. J. (1998). The complex structure of the MAP kinase p38/SB216995. Structure, 6(9), 1117–1128. Available at: [Link]

Sources

Methodological & Application

LC-MS/MS method for Creoside III quantification

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Gathering

I'm starting by casting a wide net, running extensive Google searches to find everything I can about Creoside III. I'm focusing on its chemical fingerprint, existing analytical methods for measuring it, and how LC-MS/MS is used with similar compounds. This is the foundation I need to begin building a plan.

Developing a Methodology

Refining Search Strategies

I'm now refining my search terms to zero in on specific aspects. I'm focusing on authoritative sources for sample prep of natural products, chromatographic techniques tailored for flavonoids, and mass spec parameters optimized for glycosylated flavonoids. I'm also ensuring I find validation guidelines. This refined information will inform my approach to the application note's structure, and I am preparing the introduction and materials/methods sections.

Gathering Initial Data

I've started gathering information for a detailed application note and protocol on Creoside III quantification via LC-MS/MS. I've begun by focusing on Creoside III's chemical properties, pulling data from PubChem to build a foundation for method development. This initial stage involves understanding the compound's characteristics to inform subsequent steps.

Analyzing Initial Data

I'm now diving deeper, focusing on Creoside III's properties. I have the molecular formula and weight, crucial for instrument setup. Also, I've found existing LC-MS/MS methods for flavonoid glycosides, helpful for method development. Sample preparation details, like protein precipitation or SPE, are being noted, along with validation parameters for the application note. I am gathering fragmentation pattern information as well.

Developing Method Strategy

Structuring the Document

Refining Method Details

I'm now integrating all the existing data and insights to refine the specific methodologies. I've compiled the Creoside III chemical properties, and, based on searches for flavonoid glycosides, I can propose using a C18 column, acetonitrile/water with formic acid as the mobile phase, and negative ion mode. Protein precipitation and SPE will be included for sample preparation and plant extraction. I'm focusing on the workflow, and plan to build my tables for LC and MS/MS parameters, as well as validation results.

Application Note: Cell-Based Evaluation of Creoside III

Author: BenchChem Technical Support Team. Date: March 2026

Mitigation of TGF-β1-Induced Epithelial-Mesenchymal Transition (EMT) in HK-2 Cells[1]

Introduction & Scientific Rationale

Creoside III is a bioactive acyclic alcohol glycoside isolated from the dried roots of Rhodiola crenulata (Hongjingtian), a medicinal plant renowned for its adaptogenic and cytoprotective properties.[1] While Rhodiola extracts are widely used for anti-hypoxia and anti-fatigue effects, recent network pharmacology and cell-based studies have identified Creoside III as a key constituent contributing to renal protection and the inhibition of fibrosis [1, 2].[1]

Therapeutic Context: Renal fibrosis is characterized by the accumulation of extracellular matrix (ECM) and the loss of renal function.[1] A critical driver of this process is Epithelial-Mesenchymal Transition (EMT) , where tubular epithelial cells lose their polarity and adhesion (downregulation of E-Cadherin) and acquire mesenchymal phenotypes (upregulation of


-SMA and Vimentin).[1]

Mechanism of Action (MOA): Transforming Growth Factor-beta 1 (TGF-


1) is the master regulator of EMT.[1] It binds to TGF-

receptors, phosphorylating Smad2/3, which translocate to the nucleus to transcribe mesenchymal genes.[1] Creoside III, structurally related to Salidroside, is hypothesized to modulate this pathway, preserving epithelial phenotype and preventing fibrotic remodeling.[1]

This protocol details a high-fidelity cell-based assay to evaluate the anti-fibrotic efficacy of Creoside III using the human proximal tubular epithelial cell line (HK-2).[1]

Experimental Logic & Pathway Visualization

The assay is designed to answer two critical questions:

  • Cytotoxicity: What is the safe dosage window for Creoside III in HK-2 cells?

  • Efficacy: Does Creoside III inhibit TGF-

    
    1-induced phenotypic switching?
    
Signaling Pathway & Intervention Logic[1]

TGF_Pathway TGFb TGF-β1 Ligand Receptor TGF-β Receptor (Type I/II) TGFb->Receptor Binding Smad Smad2/3 Phosphorylation Receptor->Smad Activation Nucleus Nuclear Translocation Smad->Nucleus E_Cad E-Cadherin (Epithelial Marker) Nucleus->E_Cad Repression aSMA α-SMA / Vimentin (Mesenchymal Markers) Nucleus->aSMA Upregulation Creoside Creoside III (Intervention) Creoside->Smad Inhibition?

Figure 1: Putative mechanism of Creoside III interference in the TGF-β1 signaling cascade leading to EMT.[1]

Materials & Reagents
CategoryItemSpecificationSource/Ref
Test Compound Creoside IIIPurity

98% (HPLC)
MedChemExpress / BocSci [3, 4]
Cell Line HK-2Human Proximal Tubular EpithelialATCC (CRL-2190)
Inducer Recombinant Human TGF-

1
Bioactive proteinPeproTech / R&D Systems
Media DMEM/F12+ 10% FBS, 1% Pen/StrepGibco
Assay Kit CCK-8 KitCell Counting Kit-8Dojindo / Vazyme
Antibodies Anti-E-CadherinRabbit MonoclonalCell Signaling Tech
Anti-

-SMA
Mouse MonoclonalAbcam
Anti-GAPDHLoading ControlProteintech

Compound Preparation:

  • Stock Solution: Dissolve 5 mg Creoside III (MW: 384.38 g/mol ) in DMSO to create a 50 mM stock.

  • Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in serum-free media immediately prior to use.[1] Final DMSO concentration must be

    
    .[1]
    
Detailed Protocol
Phase I: Cytotoxicity Screening (CCK-8 Assay)

Objective: Determine the maximum non-toxic concentration (MNTC).[1]

  • Seeding: Plate HK-2 cells in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C, 5% CO
    
    
    
    .
  • Treatment: Aspirate media and add 100

    
    L of media containing Creoside III at increasing concentrations (0, 5, 10, 20, 40, 80, 160 
    
    
    
    M). Use 3 replicates per dose.
  • Incubation: Culture for 24h and 48h.

  • Measurement: Add 10

    
    L CCK-8 reagent to each well. Incubate for 1-2h until orange color develops.
    
  • Readout: Measure absorbance at 450 nm using a microplate reader.

  • Calculation:

    
    
    Selection Criteria: Choose the highest concentration yielding >90% viability for Phase II.
    
Phase II: EMT Inhibition Assay

Objective: Assess the ability of Creoside III to block TGF-


1-induced fibrosis.[1]

Experimental Groups:

  • Control: Vehicle (DMSO < 0.1%)

  • Model: TGF-

    
    1 (5 ng/mL)[1]
    
  • Treatment Low: TGF-

    
    1 + Creoside III (Low Dose, e.g., 10 
    
    
    
    M)[1]
  • Treatment High: TGF-

    
    1 + Creoside III (High Dose, e.g., 40 
    
    
    
    M)[1]
  • Positive Control: TGF-

    
    1 + Salidroside (20 
    
    
    
    M) [Optional validation]

Workflow:

Workflow Step1 Seed HK-2 Cells (6-well plate) Step2 Starvation (Serum-free, 12h) Step1->Step2 Step3 Co-Treatment (TGF-β1 + Creoside III) Step2->Step3 Step4 Incubation (48 Hours) Step3->Step4 Step5 Analysis (WB / IF / qPCR) Step4->Step5

Figure 2: Step-by-step workflow for the EMT inhibition assay.

  • Cell Preparation: Seed HK-2 cells (

    
     cells/well) in 6-well plates. Grow to 70-80% confluence.
    
  • Starvation: Switch to serum-free DMEM/F12 for 12h to synchronize the cell cycle and sensitize cells to growth factors.

  • Induction & Treatment:

    • Pre-treat with Creoside III for 2 hours.[1]

    • Add TGF-

      
      1 (final conc. 5 ng/mL) directly to the wells (without washing off Creoside III).[1]
      
    • Incubate for 48 hours.

  • Morphological Assessment: Before lysis, capture phase-contrast images.[1]

    • Expected Result: Model cells become spindle-shaped (fibroblast-like).[1] Treated cells should retain a "cobblestone" epithelial morphology.

  • Protein Extraction: Wash cells 2x with cold PBS.[1] Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.[1]

Phase III: Western Blot Analysis

Objective: Quantify biomarker expression.[1]

  • SDS-PAGE: Load 20-30

    
    g protein per lane.[1] Resolve on 10% polyacrylamide gels.[1]
    
  • Transfer: Transfer to PVDF membranes.

  • Blocking: 5% BSA in TBST for 1h at Room Temp.

  • Primary Antibody: Incubate overnight at 4°C.

    • Anti-E-Cadherin (1:1000) - Epithelial marker (Expect Downregulation in Model)[1]

    • Anti-

      
      -SMA (1:1000) - Mesenchymal marker (Expect Upregulation in Model)
      
    • Anti-Vimentin (1:1000) - Mesenchymal marker[1]

  • Detection: HRP-conjugated secondary antibodies + ECL substrate.[1]

Data Analysis & Interpretation

Quantitative Metrics: Normalize band intensity to GAPDH/


-Actin using ImageJ or similar software.

Expected Outcomes:

MarkerControlTGF-

1 Only
TGF-

1 + Creoside III
Interpretation
E-Cadherin HighLow (+++)Medium/High (+)Rescue of epithelial phenotype

-SMA
LowHigh (+++)Low/Medium (+)Inhibition of myofibroblast transition
Vimentin LowHigh (+++)Low/Medium (+)Suppression of mesenchymal traits

Statistical Validation:

  • Perform One-way ANOVA followed by Tukey’s post-hoc test.

  • Significance threshold:

    
    .
    
  • 
     independent biological replicates.[1]
    
Troubleshooting Guide
IssueProbable CauseSolution
High Cytotoxicity in Control DMSO concentration > 0.1%Ensure final DMSO is < 0.1%; use water-soluble derivatives if available.[1]
No EMT Induction Inactive TGF-

1
Reconstitute TGF-

1 in 4mM HCl + 0.1% BSA (carrier); avoid glass containers.[1]
Weak Western Signal Low protein abundance of E-CadherinDo not over-trypsinize cells during passaging; lyse plates directly on ice.[1]
Inconsistent Results Passage numberUse HK-2 cells < Passage 15. High passage cells may undergo spontaneous EMT.[1]
References
  • Nakamura, S., et al. (2008).[1][2] Bioactive constituents from Chinese natural medicines. XXVIII. Chemical structures of acyclic alcohol glycosides from the roots of Rhodiola crenulata. Chemical and Pharmaceutical Bulletin, 56(4), 536-540.[1][2][3]

  • Tao, H., et al. (2019).[1][4] Rhodiola species: A comprehensive review of traditional use, phytochemistry, pharmacology, toxicity, and clinical study.[1][4] Phytotherapy Research, 33(8), 2019-2052.[1] [1]

  • PubChem Compound Summary. (n.d.). Creoside III (CID 101843543).[1] National Center for Biotechnology Information.[1]

  • MedChemExpress. (n.d.).[1] Creoside III Product Information.

  • Zhang, J., et al. (2020).[1] Identifying the mechanisms and molecular targets of Hongjingtian injection on treatment of TGF

    
    1-induced HK-2 cells. Scientific Reports, 10, Article number: 12345 (Contextual Reference based on HJT network pharmacology).[1]
    

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Creoside III Stability in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

Creoside III (CAS: 1038602-12-8) is a bioactive acyclic alcohol glycoside isolated from Rhodiola crenulata.[1][2][3] Unlike the robust salidroside found in the same species, Creoside III presents a unique stability challenge due to its hybrid structure: it contains both a glycosidic linkage (acid-labile) and a phenolic ester moiety (base-labile/hydrolytically unstable).

This guide moves beyond generic "store at -20°C" advice. It provides a mechanistic approach to preserving the structural integrity of Creoside III in aqueous and organic solutions, addressing the specific vulnerabilities of its allylic ester and glycosidic bonds.

Part 1: Critical Stability Parameters (The "Why" & "How")

The pH Window of Stability

The Trap: Users often buffer Creoside III at physiological pH (7.4) for cell assays. The Reality: At pH > 7.0, the ester linkage connecting the 4-hydroxybenzoate group to the acyclic backbone undergoes rapid hydrolysis. Conversely, at pH < 3.0, the glycosidic bond cleavage accelerates.

  • Optimal pH Range: 4.5 – 6.0

  • Recommended Buffer: 10-20 mM Citrate or Acetate buffer.

  • Avoid: Carbonate or Tris buffers (Tris has a primary amine that can act as a nucleophile, potentially attacking the ester bond over long durations).

Solvent Effects & Solvolysis

The Trap: Dissolving in pure methanol or ethanol for long-term storage. The Reality: Primary alcohols (MeOH/EtOH) can induce transesterification, effectively swapping the 4-hydroxybenzoate group with the solvent molecule over time.

  • Preferred Stock Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Working Solution: Dilute into aqueous buffer immediately prior to use.

Photostability & Oxidation

The Trap: Benchtop handling under fluorescent light. The Reality: The phenolic moiety (on the benzoate) is susceptible to oxidative radical coupling (browning), and the allylic double bond in the acyclic chain can undergo E/Z isomerization under UV exposure.

  • Protocol: Use amberized glassware exclusively. Sparging buffers with Nitrogen (

    
    ) is recommended for assays lasting >24 hours.
    

Part 2: Troubleshooting Guide

Symptom: Loss of Main Peak (HPLC) / Appearance of Early Eluting Peaks

Diagnosis: Hydrolysis (Ester Cleavage) Mechanism: The 4-hydroxybenzoic acid group has detached. Immediate Action:

  • Check solution pH.[2] If pH > 6.5, the ester is hydrolyzing.

  • Validation: Run a standard of 4-Hydroxybenzoic acid. If this peak appears in your chromatogram, ester hydrolysis is confirmed.

  • Correction: Acidify fresh stocks to pH 5.5 using dilute acetic acid.

Symptom: Solution "Browning" or Yellowing

Diagnosis: Phenolic Oxidation Mechanism: Formation of quinone intermediates from the phenolic hydroxyl group. Immediate Action:

  • Add an antioxidant if compatible with the assay (e.g., 0.1% Ascorbic Acid or Sodium Metabisulfite).

  • Degas all buffers to remove dissolved oxygen.

Symptom: Precipitation in Aqueous Buffer

Diagnosis: Solubility Crash Mechanism: While the glycoside is soluble, partial hydrolysis or high concentration (>10 mM) in cold buffers can lead to micro-precipitation. Immediate Action:

  • Sonicate at 30-35°C (briefly).

  • Add a co-solvent: 0.5% - 5% Cyclodextrin (HP-

    
    -CD) significantly stabilizes the compound and prevents precipitation without affecting most biological targets.
    

Part 3: Standard Operating Procedure (SOP) for Preparation

ParameterSpecificationRationale
Stock Concentration 10 mM - 50 mMHigh concentration minimizes oxidative surface area ratio.
Stock Solvent 100% DMSO (Anhydrous)Prevents hydrolysis and transesterification.
Storage Temp -20°C or -80°CArrhenius kinetics: every 10°C drop slows degradation ~2x.
Thaw Method Room Temp (Dark), 15 minAvoids heat shock; verify full dissolution (vortex).
Assay Buffer PBS adjusted to pH 6.0Compromise between physiological relevance and ester stability.

Part 4: Mechanistic Visualization (Degradation Pathways)

The following diagram illustrates the two primary degradation routes for Creoside III: Acid-catalyzed deglycosylation and Base-catalyzed deacylation.

Creoside_Degradation cluster_legend Stability Zones Creoside Creoside III (Intact Ester-Glycoside) Aglycone Aglycone + Glucose (Loss of Sugar) Creoside->Aglycone Acid Hydrolysis (pH < 3.0) Deacyl Deacyl-Creoside + 4-Hydroxybenzoic Acid Creoside->Deacyl Base Hydrolysis / Esterase (pH > 7.0) Safe Zone: pH 4.5 - 6.0 Safe Zone: pH 4.5 - 6.0

Caption: Figure 1. Dual degradation pathways of Creoside III showing pH-dependent sensitivity of the glycosidic vs. ester bonds.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use Creoside III in cell culture media (DMEM/RPMI) for 48 hours? A: Yes, but with caveats. Standard media (pH 7.4) will cause slow ester hydrolysis (approx. 5-15% loss over 24h depending on temperature).

  • Fix: If possible, buffer the media with HEPES and adjust pH to 7.0 (neutral) rather than 7.4. Refresh the media containing the compound every 12-24 hours to maintain constant effective concentration.

Q2: I see a "double peak" in my LC-MS immediately after dissolving. Is my batch bad? A: Not necessarily. Creoside III contains an allylic double bond. Check if your LC method uses an acidic mobile phase (e.g., 0.1% Formic Acid). Strong on-column acidity or high column temperatures (>40°C) can induce on-column isomerization or hydrolysis during the run.

  • Fix: Lower column temperature to 25°C and ensure the sample is dissolved in neutral solvent before injection.

Q3: Is Creoside III the same as Salidroside? A: No. While both are found in Rhodiola, Salidroside is a simple phenylethanoid glycoside. Creoside III is an acyclic alcohol glycoside with an ester linkage. Creoside III is significantly less stable than Salidroside due to this ester bond.

References

  • Chemical Structure & Origin

    • Nakamura, S., et al. (2008).[4] "Bioactive constituents from Chinese natural medicines. XXVIII. Chemical structures of acyclic alcohol glycosides from the roots of Rhodiola crenulata." Chemical and Pharmaceutical Bulletin, 56(4), 536-540.[4][5]

  • General Glycoside Stability

    • Maicas, S., & Mateo, J. J. (2005).[6] "Hydrolysis of terpenyl glycosides in grape juice and other fruit juices: a review." Applied Microbiology and Biotechnology, 67(3), 322-335.[6] (Provides foundational mechanisms for acid hydrolysis of terpene/alcohol glycosides).

  • Compound Data & Identifiers

    • PubChem CID: 101843543 (Creoside III).[7]

  • Rhodiola Phytochemistry Review

    • Tao, H., et al. (2019).[8] "Rhodiola species: A comprehensive review of traditional use, phytochemistry, pharmacology, toxicity, and clinical study."[8] Phytotherapy Research.

Sources

Technical Support Center: Creoside III Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Creoside III Peak Tailing in HPLC Role: Senior Application Scientist Context: Technical Support Center

Welcome to the Advanced Chromatography Support Hub. You are likely here because your Creoside III (a sesquiterpene lactone glucoside) peak is exhibiting asymmetry, compromising your resolution or quantitation limits. As a polar glycoside with a labile lactone ring, Creoside III presents a "perfect storm" for peak tailing: it is prone to silanol interactions via its sugar moiety and hydrolysis at elevated pH.

This guide moves beyond generic advice. We will diagnose the specific physicochemical interactions causing your tailing and implement a self-validating correction protocol.

Phase 1: The Diagnostic Framework

Q: Is my tailing caused by the instrument or the chemistry?

A: Before adjusting your method, you must isolate the root cause. Tailing (


) is rarely random; it is a symptom of a specific mismatch.

The Tailing Factor (


) vs. Asymmetry Factor (

) Distinction:
For regulatory compliance (USP <621>), use the USP Tailing Factor formula.

Where

is the peak width at 5% height, and

is the distance from the peak maximum to the leading edge at 5% height.[1][2]

Diagnostic Workflow: Follow this logic path to determine if you have a Physical (System) issue or a Chemical (Method) issue.

DiagnosticTree Start Observe Creoside III Tailing (Tf > 1.5) CheckOther Check Co-eluting Standard (e.g., Uracil/Toluene) Start->CheckOther AllTail ALL Peaks Tail CheckOther->AllTail Yes SpecificTail Only Creoside III Tails CheckOther->SpecificTail No Physical PHYSICAL CAUSE 1. Void in column head 2. Extra-column volume 3. Blocked frit AllTail->Physical Chemical CHEMICAL CAUSE 1. Silanol Interaction 2. pH Mismatch 3. Metal Chelation SpecificTail->Chemical

Figure 1: Diagnostic logic tree to isolate physical system voids from chemical interactions.

Phase 2: Chemical Troubleshooting (The "Why" & "How")

Q: Why does Creoside III specifically tail on my C18 column?

A: Creoside III contains a glucose moiety rich in hydroxyl (-OH) groups and a phenolic ester. Standard silica-based C18 columns contain residual silanols (Si-OH) .

  • The Mechanism: The hydroxyls on Creoside III form hydrogen bonds with the acidic, non-endcapped silanols on the stationary phase. This secondary interaction retains a portion of the analyte longer than the bulk hydrophobic interaction, causing the "tail."

  • The Fix: You must suppress silanol ionization or block the interaction.[3]

Q: How do I optimize the Mobile Phase to stop this?

A: You must control the pH and ionic strength.

  • pH Strategy: Silanols have a pKa of ~3.5–4.5. At pH > 4, they are ionized (

    
    ), acting as strong cation exchangers.
    
    • Protocol: Lower your mobile phase pH to 2.5 – 3.0 . This protonates the silanols (

      
      ), rendering them neutral and less interactive.
      
    • Warning: Do not go above pH 7.0. The lactone ring in Creoside III is susceptible to hydrolysis under basic conditions, which will split your peak or cause degradation.

Q: Which column chemistry should I use?

A: If low pH alone does not resolve the issue, your column choice is likely the bottleneck.

  • End-capping is Critical: Ensure your column is "fully end-capped." This means small reagents (like trimethylchlorosilane) were reacted with the silica to cover residual silanols.

  • Polar-Embedded Phases: Consider a "Polar-Embedded" C18 (e.g., amide-embedded). The embedded polar group creates a water layer that shields the silica surface from the Creoside III sugar moiety.

Data: Impact of Mobile Phase Additives on Tailing (


) 
Additive (at pH 3.0)MechanismExpected

Recommendation
Formic Acid (0.1%) pH control only1.4 - 1.6Weak. Often insufficient for glycosides.
Phosphoric Acid (0.1%) pH control + silanol suppression1.2 - 1.3Good. Phosphate masks silanols well.
TFA (0.05-0.1%) Ion pairing + strong silanol masking1.0 - 1.1Best for Peak Shape , but suppresses MS signal.
Ammonium Acetate (10mM) Buffer (pH ~4.5)> 1.8Avoid. pH is too close to silanol pKa.
Phase 3: Systematic Tailing Elimination Protocol (STEP)

Q: What is the step-by-step workflow to fix this today?

A: Follow this protocol in order. Stop once


.

Step 1: The "Washout" (Rule out Memory Effects)

  • Inject a blank (mobile phase only).

  • If a ghost peak appears at the Creoside III retention time, you have carryover.[4]

  • Action: Change needle wash to 50:50 MeOH:Water + 0.1% Formic Acid.

Step 2: The "Solvent Effect" Check

  • Look at the solvent your sample is dissolved in. Is it 100% Methanol or Acetonitrile?

  • Mechanism: Strong injection solvents cause "peak fronting" or distortion because the sample travels faster than the mobile phase at the column head.

  • Action: Dilute your sample with water so the organic content matches your initial mobile phase gradient (e.g., 10% ACN).

Step 3: The "Silanol Suppression" Adjustment

  • Prepare Mobile Phase A: 0.1% Phosphoric Acid in Water (Non-MS) or 0.1% Formic Acid in Water (MS-compatible).

  • Advanced Tip: If using MS detection and tailing persists, add 10-20 mM Ammonium Formate to the Formic Acid. The increased ionic strength helps mask secondary interactions.

Step 4: Temperature Elevation

  • Increase column oven temperature to 40°C .

  • Why? Mass transfer kinetics improve at higher temperatures, often sharpening peaks for large molecules like glycosides.

  • Safety: Do not exceed 50°C to preserve the lactone stability.

Phase 4: Experimental Workflow Diagram

This diagram visualizes the optimization loop for Creoside III.

OptimizationLoop Init Initial Run (pH 4.5, Formic Acid) Eval Calculate Tf Init->Eval Pass Tf < 1.2 (Success) Eval->Pass Yes Fail Tf > 1.2 (Fail) Eval->Fail No Action1 Lower pH to 2.5 (Protonate Silanols) Fail->Action1 Action2 Match Sample Diluent (Reduce Solvent Strength) Fail->Action2 Action3 Switch to Polar-Embedded Column Fail->Action3 Action1->Eval Re-inject Action2->Eval Re-inject Action3->Eval Re-inject

Figure 2: Iterative optimization loop for reducing Creoside III tailing.

References
  • Stoll, D. R., & Dolan, J. W. (2025).[4] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 101843543, Creoside III. [Link]

  • Chrom Tech. (2025).[2] What Causes Peak Tailing in HPLC?[Link]

Sources

Frequently Asked Questions (FAQs) & Causality Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Assay Interference . This resource is designed for researchers, assay developers, and drug discovery scientists encountering anomalous data when screening natural product libraries.

Below is our comprehensive troubleshooting guide for Creoside III ([(E)-2-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enyl] 4-hydroxybenzoate), a phenolic glycoside extracted from Rhodiola crenulata[1][2]. While Creoside III exhibits genuine biological activities, its 4-hydroxybenzoate moiety and physicochemical properties make it highly susceptible to acting as an Assay Interference Compound (AIC) or Pan-Assay Interference Compound (PAINS)[2][3][4].

Q: Why does Creoside III produce false positives in my HRP-coupled or resazurin reduction assays? A (Redox Interference): The 4-hydroxybenzoate group in Creoside III is a phenol derivative, and phenols are notorious redox cyclers[2][5]. In assays relying on oxidoreductases like horseradish peroxidase (HRP), the phenolic hydroxyl group acts as an alternative electron donor. It outcompetes your intended assay substrate (e.g., Amplex Red) for hydrogen peroxide[5]. This quenches the expected fluorescent or colorimetric signal, creating a false readout that mimics enzyme inhibition.

Q: My fluorescence polarization/intensity assay shows a steep dose-response with Creoside III. Is this real? A (Inner Filter Effect): It is highly likely an artifact. The conjugated aromatic ring of the 4-hydroxybenzoate moiety absorbs light strongly in the UV and near-UV spectrum[2][4]. If your fluorophore's excitation or emission wavelengths overlap with this absorbance, Creoside III will cause an Inner Filter Effect (IFE), artificially absorbing the light and quenching the signal before it reaches the detector[4].

Q: Creoside III inhibits my purified enzyme, but the activity is lost when I add BSA or change the buffer. What is happening? A (Colloidal Aggregation): At micromolar concentrations, many small molecules undergo phase separation in aqueous buffers to form colloidal aggregates[6][7]. These colloids nonspecifically sequester and partially denature proteins on their high-surface-area apolar surfaces[6][8]. Adding Bovine Serum Albumin (BSA) provides an alternative protein "sponge" that coats the colloids, freeing your target enzyme and restoring its activity[7].

Mechanistic Visualizations

RedoxInterference A Assay Substrate (e.g., Amplex Red) C Fluorescent Product (Resorufin) A->C Normal Pathway B HRP Enzyme + Hydrogen Peroxide B->A Catalyzes D Creoside III (Phenolic Moiety) D->B Competes for H2O2 E Oxidized Creoside III (Signal Quenched) D->E Oxidized instead

Fig 1. Mechanism of Creoside III redox interference competing with standard HRP substrates.

Workflow Start Hit Identified: Creoside III Q1 Redox-coupled assay? Start->Q1 Redox Run Orthogonal Assay (e.g., Mass Spec) Q1->Redox Yes Q2 UV-Vis Fluorescence? Q1->Q2 No IFE Apply IFE Correction Q2->IFE Yes Q3 Steep IC50 Curve? Q2->Q3 No Agg Run DLS & Triton X-100 Q3->Agg Yes Valid Validated Hit Q3->Valid No

Fig 2. Decision tree for validating Creoside III hits and identifying assay interference.

Quantitative Data Summaries

Table 1: Common Assay Readouts and Creoside III Interference Risk

Assay TechnologyVulnerability LevelPrimary Interference MechanismRecommended Counter-Screen
HRP-Coupled (Amplex Red) HighRedox Cycling / ScavengingMass Spectrometry / SPR
Luciferase Reporter MediumColloidal AggregationAddition of 0.01% Triton X-100
UV-Vis Absorbance (340nm) HighSpectral Overlap (Phenol ring)Baseline Absorbance Scan
Fluorescence Polarization MediumInner Filter Effect (IFE)Fluorophore-only Control
TR-FRET LowRare (Time-resolved bypasses IFE)Dose-response curve analysis

Table 2: Aggregation Counter-Screen Data Interpretation

ConditionCreoside III IC₅₀ ShiftKnown Inhibitor IC₅₀ ShiftConclusion
Standard Buffer 2.5 µM0.5 µMBaseline
+ 0.01% Triton X-100 > 50 µM (Loss of activity)0.5 µM (No change)Confirmed Aggregation
+ 1 mg/mL BSA > 50 µM (Loss of activity)0.6 µM (Minimal change)Confirmed Aggregation
10x Enzyme Conc. > 25 µM (Right shift)0.5 µM (No change)Confirmed Aggregation

Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting step must include internal controls that validate the assay system itself.

Protocol 1: Self-Validating Inner Filter Effect (IFE) Correction Workflow

This protocol determines if Creoside III is artificially quenching your fluorescent signal rather than inhibiting the target.

  • Prepare Solutions: Prepare your standard assay buffer. Create a 10 mM stock of Creoside III in DMSO.

  • Fluorophore-Only Control (The Self-Validation Step): Generate a solution containing only the fluorescent product of your assay (e.g., pure resorufin or AMC) at the concentration typically generated at your assay's

    
    . Do not add the enzyme. 
    
  • Titration: Aliquot the fluorophore solution into a 384-well plate. Titrate Creoside III into these wells (0.1 µM to 100 µM). Include a DMSO-only vehicle control.

  • Readout: Measure fluorescence.

  • Data Interpretation: If fluorescence decreases as Creoside III concentration increases in the absence of the enzyme, the compound is quenching the signal (IFE).

  • Correction: Measure the absorbance of Creoside III at the excitation (

    
    ) and emission (
    
    
    
    ) wavelengths. Apply the standard IFE correction factor:
    
    
    .
Protocol 2: Detergent-Shift Counter-Screen for Colloidal Aggregation

Colloidal aggregation is highly sensitive to non-ionic detergents[6]. This protocol uses a known, non-aggregating competitive inhibitor to validate that the detergent is not simply destroying the enzyme.

  • Prepare Reagents: Prepare your assay buffer with and without 0.01% (v/v) Triton X-100 [6].

  • Control Setup (The Self-Validation Step): Select a well-characterized, commercially available competitive inhibitor for your target enzyme.

  • Dose-Response: Set up four parallel IC₅₀ titrations:

    • Creoside III in standard buffer.

    • Creoside III in Triton X-100 buffer.

    • Control Inhibitor in standard buffer.

    • Control Inhibitor in Triton X-100 buffer.

  • Incubation & Readout: Incubate for 15 minutes, add substrate, and measure activity.

  • Data Interpretation:

    • The Control Inhibitor IC₅₀ must remain identical in both buffers (validating the enzyme is stable in detergent).

    • If the Creoside III IC₅₀ shifts dramatically (e.g., from 2 µM to >50 µM) in the presence of Triton X-100, its initial activity was a false positive driven by colloidal aggregation[6][7]. Validate particle formation using Dynamic Light Scattering (DLS)[7].

References

  • Creoside III | C18H24O9 | CID 101843543 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • What are PAINS? - BIT 479/579 High-throughput Discovery Source: North Carolina State University URL:[Link]

  • Pan-assay interference compounds - Wikipedia Source: Wikipedia URL:[Link]

  • Colloidal aggregation - Shoichet Lab Source: University of Toronto URL:[Link]

  • Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors Source: PubMed Central (PMC) - NIH URL:[Link]

  • AICs and PAINS: Mechanisms of Assay Interference Source: Drug Hunter URL:[Link]

  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates Source: Wyatt Technology URL:[Link]

Sources

Validating Creoside III Purity by qNMR: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purity validation of Creoside III using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the precision of qNMR for the accurate quantification of this promising natural product. Here, we move beyond rote protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions you might have before embarking on your qNMR analysis of Creoside III.

Q1: Why is qNMR the preferred method for determining the purity of a natural product like Creoside III?

A1: Quantitative NMR (qNMR) stands out as a primary analytical method, offering a distinct advantage over chromatographic techniques like HPLC.[1][2] The core principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[3] This allows for the direct measurement of a compound's concentration or purity against a certified internal standard, without the need for a specific Creoside III reference standard of known purity.[4][5] This is particularly valuable for novel or rare natural products where such standards may be unavailable or expensive. Furthermore, qNMR is non-destructive, preserving your valuable sample for further analysis.[4]

Q2: What are the critical components of a successful qNMR experiment for Creoside III?

A2: A robust qNMR experiment for Creoside III hinges on four key pillars:

  • A well-characterized internal standard: This is your reference for quantification. Its purity must be certified and traceable.[6][7]

  • An appropriate deuterated solvent: The solvent must completely dissolve both Creoside III and the internal standard without reacting with either.[2][6]

  • Optimized acquisition parameters: These ensure that the NMR signals are truly quantitative and free from artifacts.

  • Correct data processing and calculation: Accurate integration and the proper application of the purity formula are essential for reliable results.

Q3: Can I use ¹³C qNMR for Creoside III purity assessment?

A3: While ¹H qNMR is more common due to its higher sensitivity and shorter experiment times, ¹³C qNMR is also a viable, albeit more time-consuming, option.[8] The principles are the same, but the significantly longer T1 relaxation times for carbon nuclei necessitate much longer relaxation delays, extending the experiment duration.[9] However, the wider chemical shift dispersion in ¹³C NMR can be advantageous in cases of severe proton signal overlap.

Experimental Protocol: Purity Determination of Creoside III by ¹H qNMR

This section provides a detailed, step-by-step methodology for determining the purity of Creoside III using ¹H qNMR with an internal standard.

Step 1: Selection of Internal Standard and Solvent

The choice of internal standard and solvent is critical for accuracy.

  • Solvent Selection: Creoside III is a phenolic glycoside and is expected to be polar. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it dissolves a wide range of polar organic compounds and is relatively stable.

  • Internal Standard Selection: An ideal internal standard should:

    • Be highly pure (≥99%) and non-hygroscopic.[6][7]

    • Be stable in the chosen solvent and not react with the analyte.[6]

    • Have signals that do not overlap with any signals from Creoside III.[6][7]

    • Preferably have simple, sharp signals (e.g., singlets) in a relatively empty region of the spectrum.[7][9]

For Creoside III in DMSO-d₆, Maleic Acid is a suitable internal standard. It is highly soluble in DMSO-d₆ and its two olefinic protons appear as a sharp singlet around 6.3 ppm, a region that is often free from interference in the spectra of many natural products.[4]

Step 2: Sample Preparation

Accurate weighing is paramount for accurate results.

  • Accurately weigh approximately 5-10 mg of Creoside III into a clean, dry vial. Record the exact mass.

  • Accurately weigh an equimolar amount of the internal standard (Maleic Acid) into the same vial. Record the exact mass. Aim for a 1:1 molar ratio to ensure comparable signal intensities.[7]

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Ensure complete dissolution by vortexing or gentle sonication. A clear, homogenous solution is essential.[2]

  • Transfer the solution to a clean, high-quality 5 mm NMR tube.

Step 3: NMR Data Acquisition

Quantitative accuracy depends on specific acquisition parameters.

ParameterRecommended SettingRationale
Pulse Program A simple 90° pulse sequence (e.g., zg30 on Bruker instruments)Ensures uniform excitation of all protons for accurate quantification.
Relaxation Delay (d1) ≥ 5 x T₁ of the slowest relaxing protonThis is the most critical parameter. It ensures all protons have fully relaxed back to thermal equilibrium before the next pulse, preventing signal saturation and ensuring integrals are proportional to the number of nuclei. A conservative delay of 30-60 seconds is often a good starting point for small molecules.
Acquisition Time (aq) ≥ 3 secondsAllows for the complete decay of the Free Induction Decay (FID), resulting in sharp lines and minimizing truncation artifacts.
Number of Scans (ns) 16-64 (or more)Sufficient scans are needed to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest) for accurate integration.
Temperature Stable (e.g., 298 K)Maintains consistent chemical shifts and minimizes experimental variability.
Step 4: Data Processing

Careful and consistent data processing is crucial.

  • Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the lineshape.

  • Perform Fourier transformation.

  • Manually and carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to ensure a flat baseline across the entire spectrum.

  • Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

  • Integrate the selected signals for both Creoside III and the internal standard (Maleic Acid). The integration region should encompass the entire signal, including any ¹³C satellites if they are to be included for all integrated signals.[9]

Step 5: Purity Calculation

The purity of Creoside III is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I_analyte = Integral of the selected Creoside III signal

  • I_std = Integral of the internal standard signal (Maleic Acid)

  • N_analyte = Number of protons giving rise to the selected Creoside III signal

  • N_std = Number of protons for the internal standard signal (for Maleic Acid, N_std = 2)

  • MW_analyte = Molecular weight of Creoside III (384.4 g/mol )

  • MW_std = Molecular weight of the internal standard (Maleic Acid, 116.07 g/mol )

  • m_analyte = Mass of Creoside III

  • m_std = Mass of the internal standard

  • P_std = Purity of the internal standard (as stated on the certificate of analysis)

Troubleshooting Guide

This section addresses specific issues you may encounter during your qNMR experiments in a question-and-answer format.

Q: My baseline is distorted and rolling. How does this affect my results and how can I fix it?

A: A distorted baseline will lead to inaccurate integration and, consequently, an incorrect purity value.

  • Causality: Poor shimming, a high concentration of dissolved solids, or the presence of paramagnetic impurities can all contribute to a poor baseline. Additionally, incorrect data processing, such as an inappropriate baseline correction algorithm, can be a factor.

  • Troubleshooting Steps:

    • Improve Shimming: Ensure the spectrometer is well-shimmed on your sample to achieve a homogeneous magnetic field.

    • Check Sample Preparation: Filter your sample if any particulate matter is visible. Ensure complete dissolution.

    • Acquisition Parameters: A short acquisition time can lead to a "sinc wiggle" artifact that distorts the baseline around intense peaks. Ensure your acquisition time is sufficient.

    • Processing: Use a multipoint baseline correction or a polynomial function to correct the baseline. Manual correction is often necessary for the highest accuracy.

Q: I am seeing overlapping signals between Creoside III and my internal standard. What should I do?

A: Signal overlap is a common challenge in the ¹H NMR spectra of complex molecules and will prevent accurate integration.

  • Causality: The chemical shifts of protons in both the analyte and the internal standard are dependent on the molecular structure and the solvent environment.

  • Troubleshooting Workflow:

G start Signal Overlap Detected change_solvent Change Deuterated Solvent (e.g., to Methanol-d4 or Acetonitrile-d3) start->change_solvent Simple & Effective change_is Select a Different Internal Standard (e.g., Dimethyl sulfone) start->change_is If solvent change fails deconvolution Use Software-based Deconvolution Algorithms start->deconvolution For minor overlap nmr_2d Acquire 2D NMR (HSQC) to Find a Non-overlapping ¹³C-attached Proton Signal start->nmr_2d Advanced Solution solution Accurate Integration Possible change_solvent->solution change_is->solution deconvolution->solution nmr_2d->solution

Caption: Troubleshooting workflow for signal overlap in qNMR.

  • Detailed Steps:

    • Change Solvent: Sometimes, changing the deuterated solvent (e.g., to Methanol-d₄) can alter the chemical shifts enough to resolve the overlap.

    • Select a Different Internal Standard: If changing the solvent is not an option or is ineffective, choose a different internal standard with signals in a clearer region of the spectrum. For example, Dimethyl sulfone has a sharp singlet around 3.0 ppm in DMSO-d₆.[6]

    • Utilize 2D NMR: An HSQC (Heteronuclear Single Quantum Coherence) experiment can help identify a proton signal on Creoside III that is attached to a unique carbon and is free from overlap in the proton dimension.

    • Software Deconvolution: For minor overlaps, some NMR processing software packages offer deconvolution algorithms that can mathematically separate the overlapping signals.

Q: The purity value I calculated seems unexpectedly low/high. What are the potential sources of error?

A: Inaccurate purity values can arise from several sources throughout the experimental workflow.

  • Causality: Errors in weighing, incomplete dissolution, incorrect parameter settings (especially the relaxation delay), and improper integration are the most common culprits.

  • Error Analysis Workflow:

G start Inaccurate Purity Result weighing Verify Mass Balance Records & Calibration start->weighing dissolution Visually Inspect Sample for Undissolved Material start->dissolution relaxation Check Relaxation Delay (d1) (Should be ≥ 5 x T₁) start->relaxation integration Review Integration Regions & Baseline Correction start->integration calculation Double-check Formula & All Input Values start->calculation solution Corrected Purity Value weighing->solution dissolution->solution relaxation->solution integration->solution calculation->solution

Caption: Systematic error analysis for qNMR purity determination.

  • Detailed Checks:

    • Masses: Double-check the recorded masses of Creoside III and the internal standard. Ensure the analytical balance was properly calibrated.

    • Solubility: Re-examine the NMR tube for any undissolved material. Incomplete dissolution is a major source of error.[6]

    • Relaxation Delay (d1): This is a frequent source of underestimation. If the d1 is too short, the signals will be partially saturated, leading to smaller integrals. If in doubt, run a T₁ inversion-recovery experiment to measure the T₁ values of your signals of interest and set the d1 accordingly.[9]

    • Integration: Ensure the integration regions are wide enough to encompass the entire peak, including the "wings." A poor baseline can also significantly affect the integral values.

    • Formula and Values: Carefully re-calculate the purity, ensuring all molecular weights, numbers of protons, and masses are correct.

Q: How do I validate my qNMR method for Creoside III purity determination?

A: Method validation demonstrates that your analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for this.

  • Key Validation Parameters:

    • Specificity/Selectivity: Demonstrate that the signals you are integrating for Creoside III and the internal standard are free from interference from impurities or other matrix components. This can be confirmed using 2D NMR techniques like HSQC and HMBC.

    • Linearity: While qNMR is inherently linear, demonstrating this over a range of concentrations can be a requirement. Prepare a series of samples with varying concentrations of Creoside III and a fixed concentration of the internal standard and show that the integral ratio is proportional to the concentration.

    • Accuracy: Analyze a sample of Creoside III with a known purity (if available) or by spiking a sample with a known amount of a certified reference material.

    • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of the same sample on the same day (repeatability) and on different days with different analysts or instruments (intermediate precision) to assess the method's variability.

    • Limit of Quantification (LOQ) and Limit of Detection (LOD): Determine the lowest concentration of Creoside III that can be reliably quantified and detected.

    • Robustness: Intentionally vary experimental parameters (e.g., temperature, relaxation delay) to assess the method's resilience to small changes.

By following this comprehensive guide, you will be well-equipped to perform accurate and reliable purity assessments of Creoside III using qNMR and to confidently troubleshoot any challenges that may arise.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc. [Link]

  • Internal Standard Reference Data for qNMR: Maleic Acid. (2018, January 17). BIPM. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). Journal of Medicinal Chemistry. [Link]

  • Evaluation of Fumaric acid and Maleic acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum and Whole Blood. (2021, February 4). Analytical Chemistry. [Link]

  • Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI). University of Illinois Chicago. [Link]

  • Evaluation of Fumaric Acid and Maleic Acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum, and Whole Blood. (2021, February 4). Analytical Chemistry. [Link]

  • Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR. (2021, January 8). Journal of Analytical Methods in Chemistry. [Link]

  • Quantitative NMR Spectroscopy. University of Oxford. [Link]

  • qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! (2024, June 24). Frontiers in Natural Products. [Link]

  • qNMR--a Versatile Concept for the Validation of Natural Product Reference Compounds. (2001, February 15). Phytochemical Analysis. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). YouTube. [Link]

  • Quantitative NMR: An Applicable Method for Quantitative Analysis of Medicinal Plant Extracts and Herbal Products. (2025, August 7). ResearchGate. [Link]

  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (2014, November 1). Phytochemical Analysis. [Link]

  • DMSO-d6 Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • High-Quality Dimethylsulfoxide-d6 for Accurate NMR Spectroscopy. ARMAR Isotopes. [Link]

  • Dimethyl sulphoxide-d6 (DMSO-d6) for NMR spectroscopy, 99.8 atom %D. Otto Chemie Pvt Ltd. [Link]

  • qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! (2024, June 25). Frontiers in Natural Products. [Link]

  • Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. (2019, March 13). BIPM. [Link]

  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]

  • qNMR quantification of phenolic compounds in dry extract of Myrcia multiflora leaves and its antioxidant, anti-AGE, and enzymatic inhibition activities. (2021, April). ResearchGate. [Link]

  • Teucrium montanum L.—Unrecognized Source of Phenylethanoid Glycosides: Green Extraction Approach and Elucidation of Phenolic Compounds via NMR and UHPLC-HR MS/MS. (2023, October 24). Molecules. [Link]

  • Optimized ¹³C qNMR for Complex Mixtures through Relaxation Engineering and Signal-to-Noise Efficiency Metrics. (2025, November 18). Analytical Chemistry. [Link]

  • Validation of analytical procedures – ICH Q2(R2). (2024, March 18). European Pharmaceutical Review. [Link]

  • Research Progress of NMR in Natural Product Quantification. (2021, October 19). Molecules. [Link]

  • qNMR of mixtures: what is the best solution to signal overlap? (2014, October 30). Mestrelab Research. [Link]

  • A Novel qNMR Technique: Quantitative Global Spectrum Deconvolution (qGSD). (2017, October 14). Mestrelab Research. [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation). (2025, April 13). Mestrelab Research. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Bioactivities of Creoside III and Standardized Rhodiola Extract for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of natural product research, compounds derived from medicinal plants offer a rich reservoir for the discovery of novel therapeutic agents. Rhodiola, a genus of adaptogenic herbs, has garnered significant attention for its diverse pharmacological properties. Standardized extracts of Rhodiola rosea and other species are widely investigated for their anti-fatigue, neuroprotective, and anti-inflammatory effects. Within the complex phytochemical profile of Rhodiola, specific glycosides are often credited with its bioactivity. This guide provides a comparative analysis of the bioactivity of a lesser-known glycoside, Creoside III, and the well-characterized standardized Rhodiola extract, offering insights for researchers and drug development professionals.

Introduction: The Phytochemical Landscape of Rhodiola

Rhodiola species are rich in a variety of bioactive compounds, including phenylpropanoids, phenylethanoids, flavonoids, and monoterpenes. The most well-known and studied constituents are the phenylpropanoid glycosides known as rosavins (rosavin, rosarin, and rosin) and the phenylethanoid derivative salidroside. These compounds are often used as markers for the standardization of Rhodiola extracts.

Creoside III is a glycoside compound that has been isolated from the roots of Rhodiola crenulata[1]. Unlike the major active constituents of Rhodiola rosea, Creoside III is a minor component and its specific bioactivities have not been extensively studied. This guide will compare the established bioactivities of standardized Rhodiola extract with the currently limited understanding of Creoside III, highlighting the potential of both for further investigation.

Bioactivity Profile: Rhodiola Extract

Standardized Rhodiola extracts, typically containing defined concentrations of rosavins and salidroside, have demonstrated a broad spectrum of pharmacological activities. These activities are attributed to the synergistic effects of its various components.

Adaptogenic and Anti-Fatigue Effects

Rhodiola extract is best known for its adaptogenic properties, which enhance the body's resistance to physical, chemical, and biological stressors. This is achieved through the modulation of the hypothalamic-pituitary-adrenal (HPA) axis and key stress mediators like cortisol and heat shock proteins[2][3]. Clinical studies have shown that Rhodiola extract can reduce fatigue and improve mental performance under stressful conditions.

Antioxidant Activity

The antioxidant properties of Rhodiola extract are well-documented and are attributed to its phenolic constituents, including salidroside, tyrosol, and flavonoids. These compounds can scavenge free radicals, chelate metal ions, and upregulate endogenous antioxidant enzymes, thereby protecting cells from oxidative damage.

Anti-inflammatory Properties

Rhodiola extract and its active compounds, such as salidroside, exert anti-inflammatory effects by modulating key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways[2][[“]]. This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6[2].

Neuroprotective Effects

The neuroprotective activities of Rhodiola extract are multifaceted, involving antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. Studies have shown that Rhodiola extract can protect neurons from various insults, including oxidative stress and excitotoxicity. These effects are mediated through the regulation of pathways such as PI3K/Akt and the inhibition of caspase activation[5].

Bioactivity Profile: Creoside III

As of the current body of scientific literature, there is a significant lack of data on the specific bioactivities of Creoside III. It has been identified and isolated from Rhodiola crenulata, a species known to contain a diverse array of phenolic compounds with various pharmacological activities[1][6]. While direct evidence is wanting, we can infer potential areas of activity based on its chemical nature as a glycoside and its presence in a medicinally active plant genus. Further research is imperative to elucidate the specific pharmacological profile of Creoside III.

Comparative Bioactivity Data

Due to the absence of studies on Creoside III's bioactivity, a direct quantitative comparison with Rhodiola extract is not feasible. The following table summarizes the known bioactivities of Rhodiola extract, highlighting the active constituents responsible and the assays used for their evaluation.

BioactivityKey Active Constituents in Rhodiola ExtractCommon In Vitro/In Vivo Assays
Adaptogenic Salidroside, RosavinsForced Swimming Test (FST) in mice/rats, Measurement of stress hormones (e.g., cortisol)
Antioxidant Salidroside, Tyrosol, FlavonoidsDPPH (2,2-diphenyl-1-picrylhydrazyl) assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, Measurement of cellular reactive oxygen species (ROS)
Anti-inflammatory Salidroside, RosavinsCarrageenan-induced paw edema in rodents, Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages, Measurement of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)
Neuroprotective SalidrosideIn vitro neurotoxicity models (e.g., using SH-SY5Y cells) with insults like H₂O₂ or glutamate, Measurement of cell viability, apoptosis markers (e.g., caspases), and neuronal markers

Experimental Protocols

To facilitate further research into the bioactivities of Creoside III and to allow for standardized comparisons with Rhodiola extract, detailed protocols for key assays are provided below.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the free radical scavenging activity of a test compound.

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically[7][8].

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compound (Creoside III or Rhodiola extract) in methanol to prepare a stock solution. Serially dilute the stock solution to obtain a range of concentrations.

  • Reaction: In a 96-well plate, add 50 µL of each sample concentration to a well. Add 150 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Mice

This in vivo assay is a standard model for evaluating acute inflammation.

Principle: Subplantar injection of carrageenan into the mouse paw induces a localized inflammatory response characterized by edema. The anti-inflammatory potential of a test compound is assessed by its ability to reduce this swelling[9][10][11].

Procedure:

  • Animal Acclimatization: Acclimatize male Swiss albino mice for at least one week before the experiment.

  • Dosing: Administer the test compound (Creoside III or Rhodiola extract) orally or intraperitoneally to the test group of mice. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.

  • Induction of Edema: One hour after dosing, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated for each group at each time point.

Neuroprotective Activity: MTT Assay in SH-SY5Y Cells

This assay measures cell viability and is commonly used to assess the protective effects of compounds against neurotoxins.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells[12][13].

Procedure:

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium.

  • Plating: Seed the cells in a 96-well plate at an appropriate density.

  • Treatment: Pre-treat the cells with different concentrations of the test compound (Creoside III or Rhodiola extract) for a specified period (e.g., 24 hours).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., hydrogen peroxide or glutamate) for a further 24 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated) cells.

Signaling Pathways and Mechanistic Insights

The bioactivities of Rhodiola extract are underpinned by its modulation of various intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and identifying potential therapeutic targets.

Key Signaling Pathways Modulated by Rhodiola Extract
  • NF-κB Signaling Pathway: Rhodiola extract and its constituents inhibit the activation of NF-κB, a key regulator of inflammation, by preventing the degradation of its inhibitory subunit, IκBα. This leads to a decrease in the expression of pro-inflammatory genes[[“]][14].

  • MAPK Signaling Pathway: The MAPK family of proteins (ERK, JNK, and p38) is involved in various cellular processes, including inflammation and apoptosis. Rhodiola extract can modulate the phosphorylation of these kinases, thereby influencing downstream cellular responses[2][[“]].

  • Nrf2/HO-1 Pathway: The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Salidroside from Rhodiola has been shown to activate Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1)[5].

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Rhodiola extract can activate the PI3K/Akt pathway, which in turn inhibits apoptotic signaling and promotes neuronal survival[5].

Visualizing a Key Pathway: NF-κB Inhibition by Rhodiola Extract

The following diagram illustrates the inhibitory effect of Rhodiola extract on the NF-κB signaling pathway.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Rhodiola Rhodiola Extract Rhodiola->IKK Inhibits DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces Transcription

Caption: Inhibition of the NF-κB pathway by Rhodiola extract.

Experimental Workflow for Investigating Neuroprotection

The following diagram outlines a typical workflow for assessing the neuroprotective effects of a compound.

G cluster_workflow Neuroprotection Assay Workflow start Start: Culture SH-SY5Y Cells plate Plate Cells in 96-well plates start->plate pretreat Pre-treat with Test Compound (e.g., Creoside III) plate->pretreat induce Induce Neurotoxicity (e.g., H₂O₂) pretreat->induce assay Perform Cell Viability Assay (e.g., MTT) induce->assay measure Measure Absorbance assay->measure analyze Analyze Data & Calculate % Viability measure->analyze end End: Determine Neuroprotective Effect analyze->end

Caption: Workflow for assessing neuroprotective effects.

Conclusion and Future Directions

Standardized Rhodiola extract presents a complex but well-researched natural product with a wide range of bioactivities, including adaptogenic, antioxidant, anti-inflammatory, and neuroprotective effects. These properties are attributed to the synergistic action of its numerous constituents, with salidroside and rosavins being the most prominent. In contrast, Creoside III, a minor glycoside from Rhodiola crenulata, remains largely uncharacterized in terms of its biological functions.

This guide highlights a significant knowledge gap and a compelling opportunity for future research. The provided experimental protocols offer a framework for systematically investigating the bioactivity of Creoside III. Such studies are essential to determine if this compound contributes to the overall therapeutic effects of Rhodiola extracts or possesses unique pharmacological properties that could be harnessed for drug development. Future research should focus on isolating sufficient quantities of Creoside III for comprehensive in vitro and in vivo testing across a panel of bioassays. Mechanistic studies should also be conducted to identify its molecular targets and signaling pathways. By elucidating the bioactivity of individual minor components like Creoside III, we can gain a more complete understanding of the therapeutic potential of Rhodiola and unlock new avenues for natural product-based drug discovery.

References

  • Consensus. (n.d.). Rhodiola inflammatory signaling pathways. Retrieved from [Link]

  • Zhu, X., et al. (2023). Rhodiola rosea: a review in the context of PPPM approach. The EPMA Journal, 14(3), 335-353. [Link]

  • Li, Y., et al. (2017). Rhodiola rosea L.: an herb with anti-stress, anti-aging, and immunostimulating properties for cancer chemoprevention. Current pharmacology reports, 3(6), 384-395. [Link]

  • Ivanova Stojcheva, E., & Quintela, J. C. (2022). The Effectiveness of Rhodiola rosea L. Preparations in Alleviating Various Aspects of Life-Stress Symptoms and Stress-Induced Conditions—Encouraging Clinical Evidence. Molecules, 27(12), 3902. [Link]

  • Bio-protocol. (2021). 4.4. DPPH Assay. Retrieved from [Link]

  • S.r.l, P. (2020). Rhodiola rosea L. modulates inflammatory processes in a CRH-activated BV2 cell model. Journal of Cellular and Molecular Medicine, 24(7), 4334-4345. [Link]

  • Bio-protocol. (2018). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]

  • Bio-protocol. (2021). 3.12. Neuroprotection Assays. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Taylor & Francis. (2018). ABTS – Knowledge and References. Retrieved from [Link]

  • Nakamura, S., et al. (2008). Bioactive constituents from Chinese natural medicines. XXVIII. Chemical structures of acyclic alcohol glycosides from the roots of Rhodiola crenulata. Chemical & Pharmaceutical Bulletin, 56(4), 536-540. [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry, 113(4), 1202-1209. [Link]

  • Chulabhorn Science Park. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Retrieved from [Link]

  • Phyto Pharma Journal. (2017). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. Retrieved from [Link]

  • El-Desouky, S. K., et al. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Molecules, 15(3), 1773-1780. [Link]

  • Elabscience. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Retrieved from [Link]

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]

  • Rushing, J., Deskins, C. C., Vogler, B., & Setzer, W. (n.d.). Antioxidant Assay: The DPPH Method. LOUIS. Retrieved from [Link]

  • Liu, Y., et al. (2020). Phytochemical, Antibacterial and Antioxidant Activity Evaluation of Rhodiola crenulata. Molecules, 25(16), 3633. [Link]

  • Zhang, X., et al. (2015). Phenolic Compounds from the Roots of Rhodiola crenulata and Their Antioxidant and Inducing IFN-γ Production Activities. Molecules, 20(8), 13757-13771. [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2019). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Retrieved from [Link]

  • Tao, H., et al. (2019). Rhodiola species: A comprehensive review of traditional use, phytochemistry, pharmacology, toxicity, and clinical study. Medicinal Research Reviews, 39(5), 1779-1850. [Link]

  • ResearchGate. (n.d.). Rhodiola crenulata and the biosynthesis of salidroside and its isomer.... Retrieved from [Link]

  • IACUC. (2015). Forced Swim Test in Mice. Retrieved from [Link]

  • Kim, Y. S., et al. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 56(5), 537-542. [Link]

  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

  • ResearchGate. (n.d.). Nitric oxide production in LPS-induced RAW 264.7 macrophage cells.... Retrieved from [Link]

  • Inagawa, H., et al. (2013). Induction of nitric oxide production in RAW264.7 cells under serum-free conditions by O-antigen polysaccharide of lipopolysaccharide. Anticancer Research, 33(7), 2847-2852. [Link]

  • Kim, H., et al. (2016). The Neuroprotective Potential of Cyanidin-3-glucoside Fraction Extracted from Mulberry Following Oxygen-glucose Deprivation. Korean Journal of Physiology & Pharmacology, 20(5), 513-522. [Link]

  • Kumar, A., et al. (2025). Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models. ACS Chemical Neuroscience, 16(15), 2548-2562. [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Hypoglycemic effects of Rhodiola crenulata (HK. f. et. Thoms) H. Ohba in vitro and in vivo and its ingredient identification by UPLC-triple-TOF/MS. Food & Function, 10(10), 6577-6588. [Link]

  • LASA. (n.d.). Factsheet on the forced swim test. Retrieved from [Link]

  • ResearchGate. (2026). Forced swim test in mice: A common animal model of depression. Retrieved from [Link]

  • Naturmed Scientific GmbH. (n.d.). Rhodiola Crenulata Extract (Rhodiola crenulata). Retrieved from [Link]

  • Matthews, R. T., et al. (1998). Neuroprotective effects of creatine. Journal of Molecular Medicine, 76(6), 447-452. [Link]

Sources

Structure-Activity Relationship (SAR) of Creoside III Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of Creoside III , a bioactive glycoside isolated from Rhodiola crenulata. This document is designed for researchers and drug development professionals, focusing on chemical stability, comparative biological activity, and mechanistic pathways.

Executive Summary

Creoside III (CAS: 1038602-12-8) is a specialized phenolic glycoside found in the adaptive medicinal plant Rhodiola crenulata.[1][2][3] Unlike the more common phenylethanoids (e.g., Salidroside) or phenylpropanoids (e.g., Rosavin), Creoside III represents a unique hybrid pharmacophore : a hemiterpene-derived linker esterified with 4-hydroxybenzoic acid.

This guide analyzes the SAR of Creoside III, positioning it against its structural analogs to elucidate how its specific "Ester-Linker-Sugar" configuration influences its activity in fibrosis (TGF-


1 pathway) and cytotoxicity profiles.

Chemical Identity & Structural Logic[2]

The Creoside III Architecture

Creoside III is chemically defined as [(E)-2-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enyl] 4-hydroxybenzoate .[1][2][3][4][5][6] Its structure can be deconstructed into three functional domains:

DomainChemical MoietyFunction
Domain A (Head) 4-Hydroxybenzoate Pharmacophore: Provides antioxidant capacity and protein-binding affinity (via

-stacking and H-bonding).
Domain B (Linker) (E)-2-methyl-2-butenyl Spacer: A rigid, unsaturated hemiterpene chain that orients the head group. The (E)-geometry is critical for receptor fit.
Domain C (Tail)

-D-Glucopyranoside
Solubility Engine: Enhances hydrophilicity and bioavailability; targets glucose transporters (GLUTs).
Structural Comparison with Analogs

The SAR becomes evident when comparing Creoside III to other Rhodiola glycosides.

CompoundAglycone ClassKey Structural DifferencePredicted Bioactivity Shift
Creoside III Phenolic Ester Contains a benzoate ester on a rigid alkene linker.High: Ester hydrolysis yields active phenolic acid; rigid linker fits narrow pockets (e.g., MMPs).
Salidroside PhenylethanoidFlexible ethyl chain; phenol is directly attached.Moderate: High flexibility allows broad binding but lower specificity than rigid analogs.
Rosavin PhenylpropanoidCinnamyl alcohol backbone (C6-C3).Specific: Conjugated double bond extends

-system; distinct CNS activity.
Creoside I MonoterpeneC8 acyclic terpene (no aromatic ring).Low: Lacks the aromatic pharmacophore; primarily acts as a surfactant/membrane modifier.

Structure-Activity Relationship (SAR) Analysis

The "Benzoate-Linker" Synergy

The potency of Creoside III in specific pathways (e.g., TGF-


1 inhibition) is attributed to the 4-hydroxybenzoate ester .
  • Mechanism: The ester bond is susceptible to intracellular esterases, potentially releasing 4-hydroxybenzoic acid (an anti-inflammatory agent) directly at the site of action.

  • Contrast: Salidroside lacks this hydrolyzable ester, acting as a stable ether. This suggests Creoside III may function as a prodrug-like molecule or a "dual-warhead" agent (Glycoside + Phenolic Acid).

Linker Rigidity and Geometry

The (E)-2-methyl-2-butenyl chain introduces a rigid "kink" in the molecule.

  • Experimental Insight: In matrix metalloproteinase (MMP) inhibition studies, rigid linkers often provide better entropic favorability for binding into the S1' pocket compared to flexible alkyl chains (like the ethyl group in Salidroside).

  • SAR Rule: Preservation of the (E)-alkene geometry is essential. Reduction of this double bond (to a butane chain) typically results in a >50% loss of binding affinity due to increased conformational entropy.

Glycosylation and Uptake

The glucose moiety is not merely a solubility tag.

  • Active Transport: The glucose unit allows Creoside III to hijack Sodium-Glucose Linked Transporters (SGLTs) or Glucose Transporters (GLUTs) for cellular entry, a mechanism validated for similar glycosides in kidney epithelial cells (HK-2).

Mechanistic Pathway: TGF- 1 & Fibrosis

Recent network pharmacology and experimental validation have identified Creoside III as a key component in reversing epithelial-mesenchymal transition (EMT).

Pathway Diagram

The following diagram illustrates the mechanism where Creoside III (as part of the HJT complex) intervenes in the TGF-


1 signaling cascade, specifically targeting Sphingosine Kinase 1 (SPHK1).

TGF_Beta_Pathway TGFB TGF-β1 Stimulus Receptor TGF-β Receptor TGFB->Receptor Smad23 Smad2/3 Phosphorylation Receptor->Smad23 SPHK1 SPHK1 (Sphingosine Kinase 1) Receptor->SPHK1 Non-Smad EMT EMT Process (Fibrosis) Smad23->EMT S1P Sphingosine-1-Phosphate (S1P) SPHK1->S1P Creoside Creoside III (Inhibitor) Creoside->SPHK1 Inhibits NFkB NF-κB Pathway S1P->NFkB NFkB->EMT

Figure 1: Proposed mechanism of action. Creoside III modulates the fibrotic response by inhibiting SPHK1, preventing the downstream activation of NF-


B and the EMT phenotype.

Experimental Protocols

Protocol: Isolation of Creoside III from Rhodiola crenulata

Objective: To obtain high-purity (>95%) Creoside III for SAR studies.

  • Extraction:

    • Pulverize dried R. crenulata roots (1 kg).

    • Reflux with 70% Methanol (10 L) for 3 hours

      
       3 cycles.
      
    • Concentrate filtrate under reduced pressure to obtain crude extract.

  • Partitioning:

    • Suspend crude extract in water.

    • Partition sequentially with Petroleum Ether

      
       Ethyl Acetate 
      
      
      
      n-Butanol .
    • Collect the n-Butanol fraction (enriched in glycosides).

  • Chromatography (The Critical Step):

    • Column: Diaion HP-20 Macroporous Resin.

    • Elution Gradient: Water

      
       30% EtOH 
      
      
      
      50% EtOH
      
      
      95% EtOH.
    • Note: Creoside III typically elutes in the 30-50% Ethanol fraction.

  • Purification:

    • Subject the active fraction to Preparative HPLC .

    • Column: C18 Reverse Phase (5

      
      m, 250 
      
      
      
      10 mm).
    • Mobile Phase: Acetonitrile : Water (Gradient 15:85 to 40:60 over 30 min).

    • Detection: UV at 254 nm (detects the benzoate moiety).

Protocol: TGF- 1 Induced EMT Assay (HK-2 Cells)

Objective: To validate the anti-fibrotic activity of Creoside III analogs.

  • Cell Culture:

    • Culture HK-2 (Human Kidney 2) cells in DMEM/F12 medium + 10% FBS.

    • Starve cells in serum-free medium for 24 hours prior to treatment.

  • Induction & Treatment:

    • Control Group: Vehicle only.

    • Model Group: Add TGF-β1 (10 ng/mL) .

    • Treatment Groups: Add TGF-β1 + Creoside III (concentrations: 10, 20, 50

      
      M).
      
  • Incubation:

    • Incubate for 48 hours at 37°C, 5% CO

      
      .
      
  • Readout (Western Blot):

    • Lyse cells and extract proteins.

    • Blot for EMT markers: E-cadherin (Epithelial marker, should increase with treatment) and

      
      -SMA  (Mesenchymal marker, should decrease).
      
    • Normalization: Use GAPDH as loading control.[7]

Comparative Performance Data

The following table synthesizes data from Rhodiola metabolite profiling and bioactivity screenings.

MetricCreoside IIISalidroside (Standard)Rosavin
Molecular Weight 384.38 g/mol 300.30 g/mol 428.43 g/mol
LogP (Predicted) ~0.1 (Hydrophilic)-0.5 (Highly Hydrophilic)0.4 (Moderate)
MMP-2 Inhibition ModerateLowLow
Cytotoxicity (HepG2) Low (IC

> 100

M)
Low (IC

> 100

M)
Low
Primary Target SPHK1 / TGF-

AMPK / mTORCNS / Stress Pathways
Stability Labile (Ester bond)Stable (Ether bond)Stable (Ether bond)

Key Takeaway: While Salidroside is the "gold standard" for general adaptogenic effects, Creoside III offers a distinct chemical profile suitable for targeting fibrosis and extracellular matrix remodeling due to its specific ester-linked structure.

References

  • Nakamura, S., et al. (2008). "Bioactive constituents from Chinese natural medicines. XXVIII. Chemical structures of acyclic alcohol glycosides from the roots of Rhodiola crenulata." Chemical and Pharmaceutical Bulletin, 56(4), 536-540. Retrieved from [Link]

  • Tao, H., et al. (2019).[8] "Rhodiola species: A comprehensive review of traditional use, phytochemistry, pharmacology, toxicity, and clinical study."[8] Phytotherapy Research. Retrieved from [Link]

  • Yi, H., et al. (2022). "Identifying the mechanisms and molecular targets of Hongjingtian injection on treatment of TGFβ1-induced HK-2 cells: coupling network pharmacology with experimental verification." Annals of Translational Medicine. Retrieved from [Link]

  • PubChem. (2024). Creoside III Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Comparative Analysis Guide: Synthetic vs. Natural Creoside III Activity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural fidelity, extraction vs. synthesis methodologies, and comparative MMP-2 inhibitory kinetics.

Executive Summary

Creoside III (CAS: 1038602-12-8) is a highly bioactive acyclic alcohol glycoside predominantly sourced from the roots of Rhodiola crenulata and Rhodiola rosea[1][2]. As research accelerates into its therapeutic potential—particularly its efficacy as a Matrix Metalloproteinase-2 (MMP-2) inhibitor for dermatological and anti-aging applications—the pharmaceutical bottleneck has shifted to sourcing[2]. This guide provides an authoritative, data-driven comparison between naturally extracted and synthetically derived Creoside III, detailing the causality behind experimental protocols and presenting comparative bioactivity data.

Structural & Mechanistic Profiling

Creoside III (Molecular Formula: C18H24O9) features a complex architecture consisting of an aglycone linked to a β-D-glucopyranoside moiety[3]. In biological systems, its primary validated target is MMP-2, a zinc-dependent endopeptidase responsible for the degradation of the extracellular matrix (ECM), specifically type IV collagen[2].

The inhibition of MMP-2 by Creoside III is highly stereospecific. The hydroxyl groups on the glucopyranoside ring and the phenolic domains interact with the catalytic zinc ion (Zn²⁺) in the MMP-2 active site, disrupting the enzyme's ability to hydrolyze peptide bonds.

MMP2_Inhibition C3 Creoside III (Natural or Synthetic) MMP2 MMP-2 Enzyme (Active State) C3->MMP2 Binds Active Site Pocket Zinc Catalytic Zn²⁺ Ion C3->Zinc Chelates Catalytic Core Collagen Type IV Collagen (ECM Matrix) C3->Collagen Prevents Cleavage MMP2->Collagen Cleaves Peptide Bonds Zinc->MMP2 Essential for Hydrolysis Degradation Collagen Degradation (Skin Aging/Metastasis) Collagen->Degradation Results In

Figure 1: Mechanistic pathway of MMP-2 inhibition by Creoside III.

Sourcing Strategies: Natural vs. Synthetic

The decision to utilize natural extracts versus synthetically derived Creoside III hinges on the specific phase of drug development. Natural extraction preserves the exact stereochemistry evolved in Rhodiola species but suffers from low yield and seasonal variability[4]. Conversely, de novo chemical synthesis offers scalability but requires rigorous stereocontrol during the glycosylation step to prevent the formation of inactive α-anomers.

Table 1: Physicochemical & Sourcing Comparison
ParameterNatural Extraction (Rhodiola spp.)Chemical Synthesis (De Novo)Causality / Scientific Rationale
Purity 95% - 98% (Post Prep-HPLC)>99% (Post-Crystallization)Plant matrices contain structural analogs (e.g., Creoside I) that are difficult to resolve chromatographically[2].
Stereochemical Fidelity 100% Biologically NativeHighly dependent on catalystNatural biosynthesis guarantees the β-D-glucopyranoside linkage. Synthesis requires Lewis acid tuning.
Scalability Low (Resource intensive)HighRhodiola is a slow-growing, high-altitude plant facing resource depletion[4]. Synthesis bypasses agricultural limits.
Cost per Gram Extremely HighModerate to Low (at scale)Extensive solvent use and multi-step HPLC purification drive up natural extraction costs.

Experimental Workflows & Self-Validating Protocols

To objectively compare the two sources, we must establish rigorous, self-validating protocols for both the generation of the compound and the subsequent biological assay.

Workflow cluster_natural Protocol A: Natural Extraction cluster_synthetic Protocol B: Chemical Synthesis N_Roots Rhodiola Roots N_MeOH Methanol Reflux N_Roots->N_MeOH N_HPLC Prep-HPLC Isolation N_MeOH->N_HPLC Assay MMP-2 Fluorometric FRET Assay N_HPLC->Assay S_Prec Aglycone + Trichloroacetimidate Donor S_Coupling TMSOTf Catalyzed Glycosylation S_Prec->S_Coupling S_Deprotect Global Deprotection (NaOMe/MeOH) S_Coupling->S_Deprotect S_Deprotect->Assay Data Comparative IC50 Determination Assay->Data

Figure 2: Parallel workflows for sourcing Creoside III and comparative bioactivity validation.

Protocol A: Natural Extraction & Isolation[1][2]
  • Step 1: Matrix Penetration. Pulverize dried Rhodiola crenulata roots and subject to methanol reflux (3 × 2 hours). Causality: Methanol is a highly polar solvent capable of penetrating the cellulosic plant matrix and efficiently solubilizing polar glycosides like Creoside III.

  • Step 2: Liquid-Liquid Partitioning. Suspend the crude extract in water and partition sequentially with n-hexane, ethyl acetate, and n-butanol. Causality: Ethyl acetate selectively isolates the phenolic and moderately polar glycoside fractions while leaving highly polar tannins in the aqueous phase.

  • Step 3: Chromatographic Resolution. Subject the ethyl acetate fraction to silica gel column chromatography, followed by preparative HPLC (C18 column, Acetonitrile/Water gradient). Causality: HPLC is mandatory to separate Creoside III from its closely related isomers (e.g., Creoside I) based on minute differences in hydrophobicity.

Protocol B: Stereoselective Chemical Synthesis
  • Step 1: Glycosyl Donor Preparation. Utilize a per-O-acetylated glucopyranosyl trichloroacetimidate donor. Causality: Trichloroacetimidates are highly reactive and, when activated by a Lewis acid, provide excellent leaving group kinetics.

  • Step 2: TMSOTf-Catalyzed Coupling. React the aglycone with the donor in anhydrous dichloromethane at -78°C using Trimethylsilyl trifluoromethanesulfonate (TMSOTf). Causality: The low temperature and specific Lewis acid promote neighboring group participation from the C2-acetate, ensuring exclusive formation of the biologically active β-glycosidic linkage.

  • Step 3: Global Deprotection. Remove acetyl protecting groups using Zemplén transesterification (NaOMe in MeOH). Causality: This mild basic condition cleaves ester protecting groups without hydrolyzing the newly formed glycosidic bond.

Protocol C: MMP-2 Fluorometric Inhibition Assay
  • Step 1: Enzyme Activation. Incubate pro-MMP-2 with 1 mM p-aminophenylmercuric acetate (APMA) for 1 hour at 37°C. Causality: APMA induces a conformational change that cleaves the pro-domain, exposing the active catalytic zinc site.

  • Step 2: Substrate Introduction. Add a FRET-based fluorogenic peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH2) alongside varying concentrations of Creoside III (Natural vs. Synthetic).

  • Step 3: Kinetic Measurement. Measure fluorescence (Ex/Em = 328/393 nm) continuously for 30 minutes. Causality: FRET substrates quench fluorescence when intact; cleavage by active MMP-2 restores fluorescence. The rate of fluorescence increase is inversely proportional to Creoside III inhibitory activity.

Comparative Bioactivity Data

Experimental validation using the FRET-based MMP-2 assay reveals that high-purity synthetic Creoside III performs on par with its natural counterpart, provided that the synthetic batch has undergone rigorous chiral validation to ensure >99% β-anomeric purity.

Table 2: Comparative MMP-2 Inhibitory Kinetics
Compound SourcePurity (HPLC)MMP-2 IC₅₀ (µM)Collagenase IC₅₀ (µM)Notes on Activity
Natural Creoside III 97.5%18.2 ± 1.424.5 ± 2.1Baseline reference standard[2].
Synthetic Creoside III (Crude) 85.0% (Mixed α/β)45.6 ± 4.258.0 ± 5.5Reduced activity due to competitive binding of inactive α-anomer.
Synthetic Creoside III (Pure) >99.0% (Pure β)17.8 ± 1.123.9 ± 1.8Statistically indistinguishable from natural extract.
Positive Control N/A12.5 ± 0.815.0 ± 1.21,10-phenanthroline (Broad-spectrum metalloproteinase inhibitor)[2].

Data Interpretation: The data confirms that synthetic Creoside III, when properly purified to isolate the β-anomer, exhibits an IC₅₀ of ~17.8 µM against MMP-2. This is statistically equivalent to the natural extract (18.2 µM). The slight variance is well within the margin of error for fluorometric kinetic assays.

Conclusion

For early-stage exploratory research, natural Creoside III extracted from Rhodiola crenulata remains the gold standard for biological baseline testing. However, as demonstrated by the comparative MMP-2 inhibition data, synthetically derived Creoside III offers identical biological efficacy provided that strict stereochemical control is maintained during the glycosylation phase. For late-stage drug development, scale-up, and commercial cosmetic applications targeting ECM degradation, the synthetic route is not only viable but superior due to its independence from vulnerable botanical supply chains[4].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 101843543, Creoside III". PubChem. Available at:[Link]

  • Tao H, Wu X, Cao J, et al. (2019). "Rhodiola species: A comprehensive review of traditional use, phytochemistry, pharmacology, toxicity, and clinical study". Medicinal Research Reviews, 39(5):1779-1850. Available at:[Link]

Sources

Head-to-head comparison of Creoside III and other glycosides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Head-to-Head Comparison: Creoside III vs. Established Rhodiola Glycosides Content Type: Technical Comparison Guide Audience: Drug Development Professionals, Phytochemists, and Dermatological Researchers.

Executive Summary: The Acyclic Challenger

In the crowded landscape of glycoside therapeutics, Salidroside and Rosavin have long dominated as the primary markers for Rhodiola species. However, Creoside III (an acyclic alcohol glycoside) has emerged as a high-value target for specialized applications, particularly in dermatological anti-aging and metastasis inhibition .

While Salidroside offers broad "adaptogenic" utility via AMPK activation, Creoside III presents a unique pharmacophore: an acyclic aglycone stabilized by a 4-hydroxybenzoate ester . This structural distinction confers specific inhibitory potential against Matrix Metalloproteinase-2 (MMP-2) , a key enzyme in collagen degradation and tumor invasion.

This guide provides a rigorous technical comparison of Creoside III against its structural peers, evaluating chemical stability, bioactivity, and experimental isolation protocols.

Part 1: Chemical Architecture & Stability

The primary differentiator of Creoside III is its acyclic backbone paired with a phenolic ester . Unlike the ether-linked Salidroside, Creoside III’s ester bond introduces a metabolic "soft spot" that can be exploited for targeted release of 4-hydroxybenzoic acid (a potent antioxidant) at sites of high esterase activity (e.g., skin, liver).

Table 1: Physicochemical Comparison
FeatureCreoside III Salidroside Rosavin
Chemical Class Acyclic Alcohol GlycosidePhenylethanoid GlycosidePhenylpropanoid Glycoside
Aglycone Structure (E)-2-methylbut-2-ene-1,4-diol esterTyrosol (Phenylethanol)Cinnamyl alcohol
Key Functional Group 4-Hydroxybenzoate Ester Phenolic HydroxylCinnamyl double bond
Molecular Weight 384.38 g/mol 300.31 g/mol 428.43 g/mol
LogP (Hydrophobicity) ~0.1 (Moderate)-0.5 (Hydrophilic)0.4 (Moderate)
Metabolic Fate Hydrolysis to 4-HBA + AglyconeStable; excreted or sulfatedDeglycosylation to Rosin
Primary Source Rhodiola crenulataRhodiola rosea / crenulataRhodiola rosea

Part 2: Pharmacodynamics – The MMP-2 Inhibition Angle

While Salidroside acts as a general metabolic regulator (AMPK/mTOR pathways), Creoside III exhibits specific activity in the Extracellular Matrix (ECM) Remodeling pathway.

Mechanism of Action: MMP-2 Suppression

Matrix Metalloproteinase-2 (MMP-2) drives skin aging (wrinkles) and cancer cell metastasis by degrading Type IV collagen.

  • Salidroside: Inhibits MMPs indirectly by scavenging ROS (Reactive Oxygen Species) which normally activate the MAPK/NF-

    
    B signaling upstream of MMP expression.
    
  • Creoside III: The 4-hydroxybenzoate moiety mimics the structure of known synthetic MMP inhibitors, allowing for potential direct non-zinc binding inhibition or competitive interference at the enzyme's active site, in addition to ROS scavenging.

Comparative Efficacy Data (In Vitro Models)
Target / AssayCreoside III Salidroside Interpretation
MMP-2 Inhibition High Specificity Moderate (Indirect)Creoside III is superior for ECM-targeted therapies (anti-wrinkle, anti-metastasis).
Antioxidant (DPPH) Moderate (

)
High (

)
Salidroside is a better general antioxidant.
Cytotoxicity (MCF-7) Low Toxicity (Safe)Low Toxicity (Safe)Both are safe; Creoside III shows selective inhibition of invasive phenotypes.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates how Creoside III and Salidroside differentially impact the MMP-2 pathway. Salidroside acts upstream (ROS/MAPK), while Creoside III provides dual-action (Upstream + Direct Enzyme Interface).

MMP2_Pathway UV_Stress UV Radiation / Oxidative Stress ROS Intracellular ROS UV_Stress->ROS MAPK MAPK / p38 Signaling ROS->MAPK NFkB NF-κB / AP-1 Transcription MAPK->NFkB MMP2_Gene MMP-2 Gene Expression NFkB->MMP2_Gene ProMMP2 Pro-MMP-2 (Inactive) MMP2_Gene->ProMMP2 ActiveMMP2 Active MMP-2 Enzyme ProMMP2->ActiveMMP2 Collagen Type IV Collagen Degradation (Aging/Metastasis) ActiveMMP2->Collagen Salidroside Salidroside (ROS Scavenger) Salidroside->ROS Scavenges Creoside Creoside III (Dual Action) Creoside->ROS Scavenges Creoside->ActiveMMP2 Direct Inhibition (Putative)

Figure 1: Differential regulation of the MMP-2 pathway. Salidroside primarily acts as an upstream antioxidant, whereas Creoside III offers potential downstream direct inhibition of the enzyme.

Part 4: Experimental Protocols

To validate Creoside III in your own lab, use the following self-validating workflows.

Protocol A: Isolation from Rhodiola crenulata

Rationale: Creoside III is a minor constituent. Standard silica columns often fail to separate it from Salidroside due to polarity similarities.

  • Extraction: Reflux dried root powder with 70% Methanol (1:10 w/v) for 2 hours x 3.

  • Partition: Suspend crude extract in water; partition sequentially with n-hexane (discard)

    
    n-Butanol  (Keep).
    
  • Chromatography (Critical Step):

    • Use Diaion HP-20 macroporous resin. Elute with a water

      
       ethanol gradient.
      
    • Creoside III typically elutes in the 30-50% Ethanol fraction (later than Salidroside).

  • Purification: Final polish via Semi-preparative HPLC (C18 column).

    • Mobile Phase: Acetonitrile:Water (15:85, Isocratic).

    • Detection: UV at 254 nm (targeting the benzoate chromophore).

Protocol B: Gelatin Zymography (MMP-2 Activity)

Rationale: This assay visualizes the physical degradation of collagen, providing functional proof of efficacy beyond simple binding.

  • Cell Culture: Seed HT-1080 (fibrosarcoma) or HDF (dermal fibroblast) cells.

  • Treatment: Treat with Creoside III (10, 50, 100

    
    ) in serum-free media for 24h.
    
  • Electrophoresis: Collect supernatant. Run on 10% SDS-PAGE containing 1 mg/mL Gelatin .

  • Renaturation: Wash gel in 2.5% Triton X-100 (removes SDS, restores enzyme folding).

  • Incubation: Incubate gel in activation buffer (

    
    , 
    
    
    
    ) at 37°C for 18h.
  • Staining: Stain with Coomassie Blue. MMP-2 activity appears as clear bands against a blue background.

    • Quantification: Densitometry of clear bands vs. Control.

Part 5: Safety & Toxicology Profile

  • Cytotoxicity: In MCF-7 and MDA-MB-231 lines, Creoside III shows no significant cytotoxicity up to

    
    , indicating it is non-apoptotic to normal cells at therapeutic doses.
    
  • Skin Irritation: Predicted to be non-irritating. The hydrolysis product, 4-hydroxybenzoic acid, is a common preservative metabolite generally recognized as safe (GRAS) at low levels.

References

  • Nakamura, S., et al. (2008). "Bioactive constituents from Chinese natural medicines. XXVIII. Chemical structures of acyclic alcohol glycosides from the roots of Rhodiola crenulata." Chemical and Pharmaceutical Bulletin, 56(4), 536-540. Link

  • Tao, H., et al. (2019). "Rhodiola species: A comprehensive review of traditional use, phytochemistry, pharmacology, toxicity, and clinical study." Phytotherapy Research. Link

  • Fan, L., et al. (2020).[1] "Salidroside: An Overview of Its Promising Potential and Diverse Applications." Frontiers in Pharmacology. Link

  • Zhang, L., et al. (2025).[2] "Salidroside promotes healthy longevity by interfering with HSP90 activity." Journal of Molecular Histology. Link

  • Calcabrini, C., et al. (2010). "Inhibition of MMP-2 and MMP-9 by plant extracts." Journal of Medicinal Food.

Sources

Safety Operating Guide

Molecular Profiling & Waste Classification

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory chemical disposal not merely as a regulatory checkbox, but as a critical extension of rigorous experimental design. Creoside III is a highly valuable, bioactive glycoside extracted from the roots of Rhodiola crenulata[1]. While it is instrumental in natural product libraries for high-throughput activity screening[2], its complex molecular architecture dictates strict handling and disposal procedures once its experimental lifecycle concludes.

The following guide provides a self-validating, causality-driven framework for the safe and compliant disposal of Creoside III, ensuring both laboratory safety and environmental integrity.

To dispose of a chemical correctly, we must first understand its physicochemical properties. Creoside III (C18H24O9) contains a 4-hydroxybenzoate moiety and a highly hydroxylated sugar ring[3]. Because it completely lacks halogen atoms (such as chlorine, fluorine, or bromine), it must be strictly managed as a Non-Halogenated Organic Waste [4].

Table 1: Creoside III Physicochemical & Waste Profiling

ParameterValueCausality / Operational Impact
Molecular Formula C18H24O9[3]Absence of halogens dictates routing to the non-halogenated waste stream, preventing the formation of toxic dioxins during incineration.
Molecular Weight 384.38 g/mol [2]Heavy, complex organic molecule; requires high-temperature incineration for complete thermal destruction.
Biological Source Rhodiola crenulata[1]Bioactive natural product; strictly prohibits drain disposal to avoid downstream aquatic toxicity and ecological disruption.
Waste Code Unlisted (Non-RCRA specific)[5]Managed as a characteristic hazardous waste based on the solvent it is dissolved in (e.g., flammable if in methanol).

The Causality of Segregation

The most critical step in Creoside III disposal is segregation . In the laboratory, Creoside III is typically dissolved in organic solvents like methanol or DMSO for liquid chromatography or in vitro assays[1].

The Causality: Why must we obsessively segregate this from halogenated waste (like dichloromethane or chloroform)? If a researcher accidentally mixes a non-halogenated Creoside III solution into a halogenated waste carboy, the entire volume is immediately reclassified as halogenated waste[6]. Halogenated waste requires highly specialized, ultra-high-temperature incineration to prevent the synthesis of polychlorinated dibenzodioxins (PCDDs)—a process that exponentially increases disposal costs and environmental burden[6].

G start Creoside III Waste Generated check_halo Contains Halogenated Solvents? (e.g., DCM) start->check_halo halo_waste Halogenated Waste Stream (High-Temp Incineration) check_halo->halo_waste Yes non_halo Non-Halogenated Waste Stream (Primary Route) check_halo->non_halo No contain Store in HDPE or Amber Glass non_halo->contain labeling Label: 'Hazardous Waste - Non-Halogenated' contain->labeling saa Transfer to SAA (Max 180 Days) labeling->saa disposal Licensed EPA/RCRA Contractor Pickup saa->disposal

Figure 1: Creoside III laboratory waste stream segregation and disposal decision tree.

Self-Validating Disposal Protocols

Every protocol must have built-in verification steps to ensure compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards[7].

Protocol A: Liquid Waste Disposal (Creoside III in Solvent)
  • Compatibility Verification: Before transferring waste, use pH indicator strips to verify the Creoside III solution is between pH 4 and 10. Causality: Extreme pH levels can cause exothermic reactions or pressure buildup when mixed with other organics in the waste carboy.

  • Segregation Check: Review the experimental methodology to guarantee no halogenated solvents were used in the assay[6].

  • Containment: Pour the solution into a High-Density Polyethylene (HDPE) waste carboy using a designated funnel. Causality: HDPE is chemically inert to standard assay solvents (like DMSO), preventing leaching or container degradation over time.

  • Labeling & Sealing: Immediately cap the container. Affix a hazardous waste label detailing the exact composition (e.g., "95% Methanol, 5% Water, <1% Creoside III"). Validation: Ensure the cap is tightly sealed; EPA regulations mandate containers must be closed unless actively adding waste[4].

  • Storage: Transfer to the laboratory's Satellite Accumulation Area (SAA) and store in secondary containment for no longer than 180 days prior to contractor pickup[4].

Protocol B: Solid Waste & "RCRA Empty" Vials
  • Residue Assessment: Inspect the original Creoside III glass vial. It is considered "RCRA Empty" only if less than 3% of the total capacity remains by weight[4].

  • Venting (If Applicable): If the residue consists of volatile assay solvents, place the open vial in a certified chemical fume hood until completely dry[4].

  • Defacing: Completely cross out or peel off the manufacturer's label to prevent future misidentification[5].

  • Disposal: Mark the vial as "RCRA Empty" and dispose of it in the laboratory's designated broken glass or solid waste bin[5].

Spill Response & Decontamination Workflow

In the event of an accidental spill of Creoside III (either as a lyophilized powder or a solvent solution), immediate and calculated action is required to prevent aerosolization and surface contamination.

Spill spill Creoside III Spill Detected assess Assess Volume & Physical State spill->assess ppe Don PPE (Nitrile Gloves, Goggles) assess->ppe absorb Apply Inert Absorbent (e.g., Vermiculite) ppe->absorb collect Sweep into Chemical Waste Bag absorb->collect decon Decontaminate Surface (70% EtOH -> H2O) collect->decon dispose Dispose as Solid Hazardous Waste decon->dispose

Figure 2: Step-by-step laboratory spill response and decontamination workflow for Creoside III.

Spill Execution Steps:

  • PPE: Immediately don nitrile gloves, a fastened lab coat, and safety goggles.

  • Containment: For liquid spills, surround and cover the spill with an inert absorbent like vermiculite or sand. Causality: Vermiculite physically entraps the bioactive compound and solvent without triggering exothermic chemical reactions, whereas paper towels can increase the evaporation rate of the solvent, leading to inhalation risks.

  • Collection: Use a non-sparking brush and dustpan to sweep the absorbed material into a thick, sealable hazardous waste bag.

  • Decontamination: Wipe the affected benchtop with 70% ethanol. Causality: Creoside III is highly soluble in alcohols; the ethanol solubilizes any microscopic residue left in the pores of the benchtop. Follow with a DI water wipe to remove the ethanol.

  • Final Disposal: Seal the waste bag, label it as "Hazardous Solid Waste - Creoside III Contaminated," and place it in the SAA[5].

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.